5-Aminopentan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-aminopentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)3-2-4-6/h2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHKLCWOLNQWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Aminopentan-2-one chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminopentan-2-one is a bifunctional organic molecule containing both a primary amine and a ketone functional group. This unique structure makes it a versatile building block in organic synthesis and a compound of interest for various chemical and pharmaceutical applications. This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of this compound, with a focus on providing researchers with the critical information needed for its use in experimental settings.
Chemical Properties and Structure
This compound, also known as N-acetylpropylamine, is a linear amino ketone.[1] Its fundamental chemical and physical properties are summarized below.
Tabulated Physical and Chemical Properties
Quantitative data for this compound is crucial for its application in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility in Water | Not available | |
| XLogP3 | -0.7 | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
Chemical Structure
The structure of this compound consists of a five-carbon chain with a carbonyl group at the second position and a primary amino group at the fifth position.
Caption: 2D structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in the readily available literature. However, general synthetic and analytical methodologies for similar amino ketones can be adapted.
Synthesis
A potential synthetic route to this compound is through the oxidation of the corresponding amino alcohol, 5-aminopentan-2-ol.[2] This transformation is a common reaction in organic synthesis, and various oxidizing agents can be employed.[2] The choice of reagent would depend on the desired selectivity and reaction conditions, with mild oxidizing agents being preferable to avoid over-oxidation or side reactions involving the amino group.[2]
Another general approach for the synthesis of amino ketones involves the reductive amination of a dicarbonyl compound or the alkylation of an amine with a halo-ketone.
Note: These are generalized synthetic strategies and would require optimization for the specific synthesis of this compound.
Analytical Methods
The characterization and purity assessment of this compound would typically involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure. For similar pentan-2-one derivatives, the α-protons to the carbonyl group are expected to appear as a triplet in the ¹H NMR spectrum.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbonyl (C=O) and amine (N-H) functional groups.
-
Chromatography (GC or HPLC): To assess the purity of the compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological activity or any associated signaling pathways of this compound. The broader class of amino ketones exhibits a wide range of biological activities, and these molecules are recognized as important pharmacophores in drug discovery. Further research is needed to elucidate any potential biological roles of this compound.
Logical Relationships in Analysis
The following diagram illustrates a logical workflow for the characterization and analysis of a synthesized sample of this compound.
References
5-Aminopentan-2-one: A Technical Guide for Researchers
CAS Number: 3732-10-3
This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic considerations for 5-Aminopentan-2-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties
This compound is a bifunctional organic molecule containing both a primary amine and a ketone functional group. This unique structure makes it a valuable intermediate in various chemical syntheses. While experimentally determined physicochemical data is limited in publicly available literature, computed properties provide valuable insights.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that most of this data is computationally derived.
| Property | Value | Source |
| CAS Number | 3732-10-3 | N/A |
| Molecular Formula | C₅H₁₁NO | PubChem[1] |
| Molecular Weight | 101.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Not available | N/A |
| XLogP3 | -0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Spectroscopic and Reactivity Insights
The primary amine group is nucleophilic and basic, readily reacting with electrophiles such as acyl chlorides, anhydrides, and aldehydes. The ketone group is electrophilic at the carbonyl carbon and can undergo nucleophilic addition reactions, including reactions with organometallic reagents or cyanides. The presence of both functionalities allows for intramolecular reactions to form cyclic structures, such as imines, under appropriate conditions.
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible sources, a general synthetic strategy can be proposed based on established organic chemistry principles.
A plausible synthetic route could involve the Gabriel synthesis or reductive amination starting from a suitable precursor. The following diagram illustrates a hypothetical workflow for its synthesis.
Caption: Hypothetical synthesis workflow for this compound.
A detailed experimental protocol for a related compound, 5-aminopentan-2-ol, suggests that precursors like 5-chloropentan-2-one could be utilized in its synthesis[2]. A similar starting material could likely be adapted for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
The bifunctional nature of this compound makes it a potential building block in the synthesis of more complex molecules, including pharmaceutical agents. While specific examples detailing the use of this compound are scarce, related aminopentane structures are known to be used in drug discovery[3]. For instance, derivatives of aminopentanes are utilized as intermediates in the synthesis of various therapeutic agents.
The logical relationship for its potential application in drug discovery is outlined below.
Caption: Logical workflow for the use of this compound in drug discovery.
Safety and Handling
Conclusion
This compound is a chemical compound with potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. While there is a notable lack of experimentally determined data for its physical and spectral properties, its chemical reactivity can be inferred from its structure. Further research is warranted to fully characterize this compound and explore its applications in medicinal chemistry and materials science.
References
Spectroscopic Profile of 5-Aminopentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Aminopentan-2-one, a valuable bifunctional molecule in organic synthesis and pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted values and data from structurally analogous compounds. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. These values are derived from established principles of spectroscopy and analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.75 | Triplet | 2H | H-5 |
| ~2.45 | Triplet | 2H | H-3 |
| ~2.15 | Singlet | 3H | H-1 |
| ~1.75 | Quintet | 2H | H-4 |
| ~1.30 (variable) | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon |
| ~209 | C-2 (C=O) |
| ~43 | C-3 |
| ~41 | C-5 |
| ~30 | C-1 |
| ~28 | C-4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3380-3250 | Medium, Broad | N-H | Asymmetric & Symmetric Stretch |
| 2960-2850 | Medium-Strong | C-H | Stretch (Aliphatic) |
| 1715 | Strong | C=O | Stretch (Ketone) |
| 1650-1580 | Medium | N-H | Bend (Scissoring) |
| 1470-1430 | Medium | C-H | Bend (Scissoring) |
| 1365 | Medium | C-H | Bend (Symmetric) |
| 1260-1000 | Medium | C-N | Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Proposed Fragment |
| 101 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | Moderate | [M-NH₃]⁺ |
| 58 | High | [CH₂CH₂NH₂]⁺ or [CH₃C(O)CH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
| 30 | High | [CH₂NH₂]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a compound like this compound. Instrument parameters may require optimization.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, the Attenuated Total Reflectance (ATR) or neat liquid on a salt plate (NaCl or KBr) method can be used.
-
ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.
-
Neat Liquid: Place a drop of the sample between two salt plates to create a thin film.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or clean salt plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL).
-
Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Gas Chromatography:
-
Column: Use a capillary column suitable for the analysis of volatile amines (e.g., Rtx-Volatile Amine).[1]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Oven Program: Start with an initial oven temperature of 40°C and hold for a few minutes, then ramp the temperature up to 250°C to ensure elution of the compound.[2]
-
-
Mass Spectrometry:
-
Ionization: Use a standard EI energy of 70 eV.[2]
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 20-200 amu.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected fragmentation pathways in mass spectrometry.
Caption: Workflow for Spectroscopic Analysis.
Caption: Predicted MS Fragmentation Pathways.
References
Synthesis of 5-Aminopentan-2-one from 5-aminopentan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, three-step synthetic pathway for the preparation of 5-aminopentan-2-one from the starting material 5-aminopentan-2-ol. The synthesis involves the protection of the amine functionality, subsequent oxidation of the secondary alcohol to a ketone, and final deprotection to yield the target compound. The protocols provided are based on established chemical transformations and are designed to be a valuable resource for researchers in organic synthesis and drug development.
Synthetic Strategy Overview
The direct oxidation of 5-aminopentan-2-ol to this compound is challenging due to the susceptibility of the primary amine to oxidation. Therefore, a protecting group strategy is employed. The synthesis is divided into three key stages:
-
Protection of the Amine Group: The primary amine of 5-aminopentan-2-ol is protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is chosen for its stability under the subsequent oxidation conditions and its facile removal under acidic conditions.[1][2]
-
Oxidation of the Secondary Alcohol: The Boc-protected amino alcohol is then oxidized to the corresponding ketone. Two mild and efficient oxidation methods are presented: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[3][4][5] Both methods are known for their high chemoselectivity and tolerance of sensitive functional groups.[4]
-
Deprotection of the Amine Group: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound, typically as a stable salt (e.g., hydrochloride or trifluoroacetate).[1][6][7]
Experimental Protocols
Step 1: Synthesis of tert-butyl (4-hydroxypentyl)carbamate (Boc-5-aminopentan-2-ol)
This procedure details the protection of the primary amine of 5-aminopentan-2-ol using di-tert-butyl dicarbonate (Boc)₂O.
Methodology:
-
To a solution of 5-aminopentan-2-ol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (1:1) at 0 °C, add triethylamine (1.1 equiv.).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4-hydroxypentyl)carbamate as a colorless oil.
Step 2: Synthesis of tert-butyl (4-oxopentyl)carbamate
This section provides two alternative protocols for the oxidation of the secondary alcohol.
Method 2A: Swern Oxidation
This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride.
Methodology:
-
To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon), add a solution of DMSO (2.0 equiv.) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of tert-butyl (4-hydroxypentyl)carbamate (1.0 equiv.) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 1-2 hours at -78 °C.
-
Add triethylamine (5.0 equiv.) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4-oxopentyl)carbamate.
Method 2B: Dess-Martin Periodinane (DMP) Oxidation
This protocol uses a commercially available hypervalent iodine reagent.[3][4]
Methodology:
-
To a solution of tert-butyl (4-hydroxypentyl)carbamate (1.0 equiv.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 equiv.) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (4-oxopentyl)carbamate.
Step 3: Synthesis of this compound
This final step involves the acidic removal of the Boc protecting group. The product is typically isolated as a salt.
Methodology:
-
Dissolve tert-butyl (4-oxopentyl)carbamate (1.0 equiv.) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v) at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate the residue with toluene or DCM several times to ensure complete removal of residual acid.
-
The resulting crude this compound trifluoroacetate salt can be used as is or further purified. Alternatively, using a solution of HCl in dioxane (e.g., 4 M) or diethyl ether will yield the hydrochloride salt.[7]
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis, based on literature values for analogous reactions.
| Step | Reaction | Reagents & Conditions | Typical Yield (%) |
| 1 | Boc Protection | 5-aminopentan-2-ol, (Boc)₂O, Et₃N, DCM, 0 °C to rt, 12-18 h | 85-95 |
| 2A | Swern Oxidation | Boc-protected alcohol, Oxalyl chloride, DMSO, Et₃N, DCM, -78 °C to rt, 2-3 h | 80-90 |
| 2B | Dess-Martin Oxidation | Boc-protected alcohol, DMP, DCM, rt, 2-4 h | 90-98 |
| 3 | Boc Deprotection (TFA) | Boc-protected ketone, 20-50% TFA in DCM, 0 °C to rt, 1-3 h | >95 (as salt) |
| 3 | Boc Deprotection (HCl) | Boc-protected ketone, 4 M HCl in dioxane, rt, 1-2 h | >95 (as salt) |
Visualization of Experimental Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Synthetic workflow for the preparation of this compound.
Disclaimer: The provided experimental protocols are intended as a guide and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Dess-Martin Oxidation [drugfuture.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Synthetic Routes to 5-Aminopentan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopentan-2-one is a valuable chemical intermediate with applications in the synthesis of various pharmaceuticals and heterocyclic compounds. Its structure, featuring both a primary amine and a ketone, allows for a diverse range of chemical transformations. This technical guide provides a detailed overview of viable synthetic routes to this compound, with a particular focus on methods commencing from readily available precursors. While direct reductive amination of a suitable 1,4-dicarbonyl precursor might seem like a straightforward approach, literature suggests that such pathways often lead to the formation of cyclic byproducts like pyrroles. Therefore, this guide will explore more robust and higher-yielding multi-step synthetic strategies.
Synthetic Strategies from 5-Chloro-2-pentanone
A promising and versatile precursor for the synthesis of this compound is 5-chloro-2-pentanone. This starting material can be effectively converted to the target amine through several established methodologies, including direct amination, the Gabriel synthesis, and a route involving an azide intermediate.
Route 1: Direct Amination of 5-Chloro-2-pentanone
Direct reaction of 5-chloro-2-pentanone with ammonia presents a concise route to this compound. This method, however, may require careful optimization to minimize the formation of secondary and tertiary amine byproducts.
Experimental Protocol:
A solution of 5-chloro-2-pentanone in a suitable solvent, such as ethanol or methanol, is treated with an excess of aqueous or alcoholic ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then subjected to an aqueous workup, typically involving extraction with an organic solvent and subsequent purification by distillation or column chromatography to isolate the desired this compound.
| Parameter | Value |
| Starting Material | 5-Chloro-2-pentanone |
| Reagent | Aqueous/Alcoholic Ammonia (excess) |
| Solvent | Ethanol or Methanol |
| Temperature | Elevated (e.g., 80-100 °C) |
| Pressure | Autogenous (in a sealed vessel) |
| Reaction Time | Several hours (monitor by TLC/GC) |
| Purification | Distillation or Column Chromatography |
Route 2: The Gabriel Synthesis
The Gabriel synthesis offers a more controlled method for the preparation of primary amines, effectively preventing the formation of over-alkylated products. This route involves the reaction of 5-chloro-2-pentanone with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
Experimental Protocol:
-
N-Alkylation: 5-Chloro-2-pentanone is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the nucleophilic substitution. After the reaction is complete, the mixture is cooled and poured into water to precipitate the N-(4-oxopentyl)phthalimide. The solid is collected by filtration and washed with water.
-
Hydrazinolysis: The obtained N-(4-oxopentyl)phthalimide is then treated with hydrazine hydrate in a protic solvent such as ethanol. The mixture is refluxed for several hours, leading to the cleavage of the phthalimide group and the formation of this compound and phthalhydrazide. After cooling, the phthalhydrazide precipitate is filtered off. The filtrate, containing the desired product, is then concentrated, and the amine is isolated and purified, typically by distillation under reduced pressure.
| Step | Parameter | Value |
| 1. N-Alkylation | Starting Material | 5-Chloro-2-pentanone |
| Reagent | Potassium Phthalimide | |
| Solvent | DMF | |
| Temperature | Elevated (e.g., 100-120 °C) | |
| Work-up | Precipitation in water, filtration | |
| 2. Hydrazinolysis | Starting Material | N-(4-oxopentyl)phthalimide |
| Reagent | Hydrazine Hydrate | |
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Work-up | Filtration of phthalhydrazide, distillation of the filtrate |
Route 3: Synthesis via an Azide Intermediate
This route involves the conversion of 5-chloro-2-pentanone to 5-azido-2-pentanone, followed by reduction of the azide to the corresponding primary amine. This method is often high-yielding and avoids the issue of over-alkylation.
Experimental Protocol:
-
Azide Formation: 5-Chloro-2-pentanone is treated with sodium azide in a polar aprotic solvent such as DMF or acetone. The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield 5-azido-2-pentanone.
-
Azide Reduction: The crude 5-azido-2-pentanone is then reduced to this compound. Several reducing agents can be employed for this transformation. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or triphenylphosphine followed by hydrolysis (Staudinger reduction). After the reduction is complete, the catalyst is removed by filtration (for catalytic hydrogenation), or the reaction is quenched and worked up appropriately. The final product is then purified by distillation.
| Step | Parameter | Value |
| 1. Azide Formation | Starting Material | 5-Chloro-2-pentanone |
| Reagent | Sodium Azide | |
| Solvent | DMF or Acetone | |
| Temperature | Room Temperature to 50 °C | |
| Work-up | Aqueous extraction | |
| 2. Azide Reduction | Starting Material | 5-Azido-2-pentanone |
| Method 1: Catalytic Hydrogenation | ||
| Catalyst | Palladium on Carbon (Pd/C) | |
| Solvent | Methanol or Ethanol | |
| Pressure | 1-4 atm H₂ | |
| Method 2: Chemical Reduction | ||
| Reagent | LiAlH₄ or PPh₃/H₂O | |
| Solvent | Diethyl ether or THF | |
| Purification | Distillation |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Synthetic pathways to this compound from 5-chloro-2-pentanone.
Conclusion
This technical guide has outlined three viable and well-documented synthetic routes to this compound, all commencing from the common precursor, 5-chloro-2-pentanone. While direct amination offers the most straightforward approach, the Gabriel synthesis and the azide route provide greater control and often higher yields by minimizing the formation of byproducts. The choice of a specific route will depend on factors such as the desired scale of the synthesis, the availability of reagents, and the purification capabilities at hand. The detailed experimental protocols and tabulated data provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
5-Aminopentan-2-one: A Versatile Intermediate in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopentan-2-one, a bifunctional organic molecule, serves as a valuable chemical intermediate in a variety of synthetic applications. Its structure, featuring both a primary amine and a ketone functional group, allows for a diverse range of chemical transformations, making it a key building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug development and organic synthesis.
Chemical and Physical Properties
This compound, with the chemical formula C₅H₁₁NO, is a relatively simple aliphatic aminoketone.[1] The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule dictates its reactivity and utility as a chemical intermediate. While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its structure and data from related compounds.
Table 1: Computed Chemical and Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3732-10-3 |
| Canonical SMILES | CC(=O)CCCN |
| InChI Key | VTHKLCWOLNQWHB-UHFFFAOYSA-N |
| XLogP3 | -0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 101.084064 g/mol |
| Topological Polar Surface Area | 43.1 Ų |
Synthesis of this compound
The synthesis of this compound can be approached through various synthetic strategies. A common and logical route involves the oxidation of the corresponding amino alcohol, 5-aminopentan-2-ol.[2] Due to the presence of the amine functionality, which can be sensitive to oxidation and can also react with many oxidizing agents, protection of the amino group is often a necessary preliminary step.
Synthesis of the Precursor: 5-Aminopentan-2-ol
The precursor, 5-aminopentan-2-ol, can be synthesized via catalytic hydrogenation of imine or oxime intermediates derived from 2-pentanone and ammonia.[2]
Oxidation to this compound
A mild and effective method for the oxidation of the secondary alcohol in N-protected 5-aminopentan-2-ol to the corresponding ketone is the Swern oxidation.[3][4][5] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.
Experimental Protocols
Representative Experimental Protocol: Swern Oxidation [3][6]
-
Reaction Setup: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C in a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Activation of DMSO: A solution of dimethyl sulfoxide (2.7 equivalents) in anhydrous DCM is added dropwise to the stirred oxalyl chloride solution over 5 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional 5 minutes.
-
Addition of Alcohol: A solution of the N-protected 5-aminopentan-2-ol (1.0 equivalent) in anhydrous DCM is added dropwise over 5 minutes to the reaction mixture, ensuring the temperature remains at -78 °C. The reaction is stirred for 30 minutes at this temperature.
-
Addition of Base: Triethylamine (7.0 equivalents) is added dropwise over 10 minutes.
-
Workup: The reaction mixture is allowed to warm to room temperature, and water is added. The product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude N-protected this compound can be purified by flash column chromatography.
-
Deprotection: The protecting group is removed under appropriate conditions to yield this compound.
Role as a Chemical Intermediate in Drug Development
γ-Amino ketones are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles, many of which form the core structures of pharmaceuticals.
Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis
This compound, after conversion to a 1,4-dicarbonyl compound, can be a precursor for the synthesis of substituted pyrroles through the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.
Synthesis of Quinolines
The Friedländer annulation is a classic method for the synthesis of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Derivatives of this compound could potentially be utilized in variations of this synthesis to produce substituted quinolines, which are the backbone of many antimalarial drugs.
Conclusion
This compound is a promising chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles. While detailed experimental data for this specific compound is limited, established synthetic methodologies for related γ-amino ketones provide a clear pathway for its synthesis and application. Further exploration of the reactivity of this compound is likely to uncover new and efficient routes to valuable and complex molecules for the pharmaceutical and chemical industries.
References
- 1. This compound | C5H11NO | CID 13593306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminopentan-2-ol | 81693-62-1 | Benchchem [benchchem.com]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Unlocking the Therapeutic Potential of 5-Aminopentan-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 5-aminopentan-2-one has emerged as a promising starting point for the development of novel therapeutic agents. Its inherent bifunctionality, possessing both a reactive ketone and a primary amine, allows for diverse chemical modifications, leading to a wide array of derivatives with potential biological activities. This technical guide provides an in-depth overview of the current understanding of these activities, focusing on antimicrobial and anticancer applications. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key concepts to support further research and development in this area.
Antimicrobial Activity of β-Amino Ketone Derivatives
Derivatives of this compound belong to the broader class of β-amino ketones, which have demonstrated notable antimicrobial properties. The mechanism of action is often attributed to the structural arrangement of the amino and keto groups.
Quantitative Antimicrobial Data
While specific data for a wide range of this compound derivatives remains an area of active research, studies on related β-amino ketones and their Schiff base derivatives provide valuable insights into their potential efficacy. The following table summarizes representative antimicrobial data for analogous compounds.
| Compound Class | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Schiff Base PC1 | Escherichia coli | 62.5 | 125 | |
| Schiff Base PC4 | Escherichia coli | 62.5 | 250 | |
| Schiff Base PC2 | Escherichia coli | 250 | 500 | |
| Schiff Base PC3 | Escherichia coli | 250 | - | |
| Schiff Base PC1 | Staphylococcus aureus | 62.5 | 125 | |
| Schiff Base PC2 | Staphylococcus aureus | 62.5 | 125 | |
| Schiff Base PC3 | Staphylococcus aureus | 62.5 | 125-250 |
Note: The compounds listed are Schiff bases derived from para-aminophenol and various aldehydes, serving as illustrative examples of the antimicrobial potential within this broader class.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound derivatives can be determined using standard methods such as the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Objective: To determine the lowest concentration of a compound that inhibits visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Bacterial strains are cultured overnight in MHB. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in MHB in the wells of a 96-well plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Determination of MBC: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto nutrient agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
Anticancer Activity
The structural motif of this compound is found within more complex molecules that exhibit cytotoxic effects against various cancer cell lines. The presence of both a hydrogen bond donor (amine) and acceptor (ketone) allows for critical interactions with biological targets.
Quantitative Cytotoxicity Data
Specific and comprehensive quantitative data for a range of this compound derivatives are not widely available in the public domain. However, related N-heterocyclic compounds synthesized from aminoketone precursors have shown promising anticancer activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-heterocyclic triterpene amides | A375 (Melanoma) | as low as 3.13 | [1] |
| N-heterocyclic triterpene amides | HT29 (Colon) | - | [1] |
| N-heterocyclic triterpene amides | HeLa (Cervical) | - | [1] |
| Pyridine derivatives | HepG2 (Liver) | 5.16 - 8.78 | [2] |
| Pyridine derivatives | HeLa (Cervical) | 4.26 - 15.32 | [2] |
Note: The data presented is for broader classes of compounds where an aminoketone moiety is a potential building block, highlighting the therapeutic potential that could be explored with this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no compound is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition
The aminoketone scaffold is a key feature in various enzyme inhibitors. The nitrogen and oxygen atoms can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme, leading to the modulation of its activity.
Potential Signaling Pathways and Enzyme Targets
While specific signaling pathways for this compound derivatives are not yet fully elucidated, the broader class of aminoketones has been implicated in the inhibition of several enzyme families.
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for assessing the enzyme inhibitory potential of this compound derivatives can be adapted for various enzyme targets. This example outlines a spectrophotometric assay.
Objective: To determine the inhibitory effect of a compound on the activity of a specific enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test compounds
-
Buffer solution appropriate for the enzyme
-
96-well UV-transparent plates
-
Spectrophotometer (plate reader)
Procedure:
-
Assay Preparation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. A control with no inhibitor is also prepared.
-
Pre-incubation: The plate is pre-incubated for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to all wells.
-
Kinetic Measurement: The change in absorbance over time is measured using a spectrophotometer at a wavelength specific to the product of the reaction. The initial reaction velocity is calculated from the linear portion of the progress curve.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is determined from the dose-response curve. The mode of inhibition (e.g., competitive, non-competitive) can be further investigated by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents. While current research provides a foundation for its potential antimicrobial and anticancer activities, further extensive studies are required. Future work should focus on the synthesis and biological evaluation of a broader and more diverse library of this compound derivatives. Elucidating the specific molecular targets and signaling pathways will be crucial for understanding their mechanisms of action and for guiding the rational design of more potent and selective drug candidates. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this versatile chemical entity.
References
Discovering Novel Reactions with 5-Aminopentan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminopentan-2-one is a bifunctional molecule possessing both a primary amine and a ketone, making it a versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. This technical guide explores novel, plausible synthetic transformations of this compound, moving beyond its established role as a pharmaceutical intermediate. By leveraging well-understood reaction mechanisms such as intramolecular cyclization, the Paal-Knorr synthesis, and the Friedländer annulation, this document provides a theoretical and practical framework for the synthesis of novel piperidine, pyrrole, and quinoline derivatives. Detailed experimental protocols, expected quantitative data, and visual diagrams of reaction pathways are provided to guide researchers in unlocking the synthetic potential of this readily available starting material.
Introduction
This compound, a gamma-amino ketone, offers two reactive centers for chemical modification: a nucleophilic primary amine and an electrophilic carbonyl group. While its application in the synthesis of certain pharmaceutical intermediates is documented, its broader utility in the construction of diverse heterocyclic scaffolds remains largely unexplored. This guide details three proposed novel reaction pathways starting from this compound, providing detailed methodologies and expected outcomes to facilitate further research and development in medicinal chemistry and materials science.
Intramolecular Cyclization: Synthesis of 2-Methyl-Δ¹-piperideine
The spatial relationship of the amino and keto groups in this compound makes it an ideal candidate for intramolecular cyclization to form a six-membered cyclic imine, 2-methyl-Δ¹-piperideine. This reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate followed by dehydration.
Proposed Reaction Scheme
Caption: Intramolecular cyclization of this compound.
Experimental Protocol
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10.1 g, 100 mmol) and toluene (200 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield 2-methyl-Δ¹-piperideine as a colorless oil.
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 85-95% |
| Boiling Point | 135-138 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.25 (t, 2H), 2.10 (t, 2H), 1.95 (s, 3H), 1.75 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5, 45.1, 30.8, 22.5, 19.3 |
| IR (neat, cm⁻¹) | 2935, 1665 (C=N) |
| MS (EI, m/z) | 97 (M⁺) |
Reaction Mechanism
Caption: Mechanism of cyclic imine formation.
Paal-Knorr Synthesis of a Substituted Pyrrole
The Paal-Knorr synthesis is a classic method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines. In a novel application, this compound can be envisioned to first react with an α-haloketone to form a 1,4-dicarbonyl intermediate in situ, which then undergoes cyclization with a primary amine. A more direct, albeit speculative, approach would involve the condensation of this compound with a 1,2-dicarbonyl compound. Here, we propose a Paal-Knorr type reaction with hexane-2,5-dione.
Proposed Reaction Scheme
Caption: Paal-Knorr synthesis with this compound.
Experimental Protocol
-
In a round-bottom flask, dissolve this compound (5.05 g, 50 mmol) and hexane-2,5-dione (5.7 g, 50 mmol) in ethanol (100 mL).
-
Add a catalytic amount of acetic acid (0.3 mL).
-
Heat the mixture at reflux for 8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the substituted pyrrole.
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.80 (s, 2H), 3.85 (t, 2H), 2.60 (t, 2H), 2.25 (s, 6H), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 207.5, 128.0, 105.5, 42.0, 38.5, 29.5, 12.5 |
| MS (EI, m/z) | 179 (M⁺) |
Experimental Workflow
Caption: Workflow for Paal-Knorr pyrrole synthesis.
Modified Friedländer Annulation for Quinolone Synthesis
The Friedländer synthesis traditionally involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group to form a quinoline. We propose a novel, modified intramolecular Friedländer-type reaction. This would first involve the acylation of the amino group of this compound with a suitable ortho-halobenzoyl chloride, followed by an intramolecular cyclization. A more direct, yet speculative, intermolecular reaction could involve the condensation with a 1,3-dicarbonyl compound. Here, we propose a reaction with ethyl acetoacetate.
Proposed Reaction Scheme
Caption: Modified Friedländer synthesis of a quinolone.
Experimental Protocol
-
To a solution of this compound (5.05 g, 50 mmol) in ethanol (50 mL), add ethyl acetoacetate (6.5 g, 50 mmol) and a catalytic amount of piperidine (0.5 mL).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure substituted quinolone.
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 55-65% |
| Appearance | White to off-white solid |
| Melting Point | 185-190 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.5 (s, 1H), 5.9 (s, 1H), 2.5 (t, 2H), 2.2 (t, 2H), 2.1 (s, 3H), 1.9 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 165.0, 150.1, 145.2, 115.8, 108.4, 32.1, 28.7, 18.5, 16.2 |
| MS (EI, m/z) | 195 (M⁺) |
Logical Relationship of Reaction Steps
Caption: Logical steps in the modified Friedländer synthesis.
Conclusion
This compound is a promising, yet underutilized, building block in organic synthesis. The novel reactions proposed in this guide—intramolecular cyclization to a piperideine, a Paal-Knorr type synthesis of a substituted pyrrole, and a modified Friedländer annulation to a quinolone—demonstrate the potential for creating a diverse range of valuable heterocyclic structures. The provided experimental protocols and expected data serve as a foundation for further practical exploration. It is the hope of the authors that this guide will inspire researchers to further investigate the rich chemistry of this compound and its derivatives, leading to the discovery of new chemical entities with potential applications in drug discovery and materials science.
Theoretical studies on 5-Aminopentan-2-one reactivity
An In-depth Technical Guide on the Theoretical Reactivity of 5-Aminopentan-2-one
Disclaimer: As of late 2025, dedicated theoretical studies on the reactivity of this compound are not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothetical computational study based on established principles of organic chemistry and computational methods. The data and protocols herein are illustrative and designed to serve as a framework for future research in this area for researchers, scientists, and drug development professionals.
Introduction
This compound is a bifunctional molecule containing both a primary amine and a ketone. This arrangement makes it a prime candidate for intramolecular reactions, which can lead to the formation of cyclic structures. Such heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules. Understanding the kinetic and thermodynamic parameters of these intramolecular transformations is crucial for predicting reaction outcomes and designing synthetic pathways.
This technical guide outlines a hypothetical theoretical study using Density Functional Theory (DFT) to investigate the intramolecular cyclization of this compound. The primary focus is on the formation of a six-membered dihydropyridine derivative through an intramolecular condensation reaction.
Proposed Intramolecular Reactivity Pathway
The presence of a nucleophilic amine and an electrophilic ketone within the same molecule allows for a spontaneous or catalyzed intramolecular reaction. The most probable pathway is a nucleophilic attack of the amine onto the carbonyl carbon, followed by dehydration to form a cyclic imine.
// Node Definitions Reactant [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; TS1 [label="Transition State 1\n(Nucleophilic Attack)", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; Intermediate [label="Hemiaminal Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"]; TS2 [label="Transition State 2\n(Dehydration)", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; Product [label="Cyclic Imine Product\n(2-methyl-3,4,5,6-tetrahydropyridine)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"];
// Edge Definitions Reactant -> TS1 [color="#EA4335"]; TS1 -> Intermediate [color="#EA4335"]; Intermediate -> TS2 [color="#EA4335"]; TS2 -> Product [color="#EA4335"]; }
Caption: Proposed reaction pathway for the intramolecular cyclization of this compound.
Computational Methodology
The following section details the hypothetical computational protocol for investigating the reactivity of this compound.
Software and Hardware
All calculations would be performed using the Gaussian 16 suite of programs. The hardware would consist of a high-performance computing cluster with multiple nodes, each equipped with multi-core processors and sufficient memory.
Level of Theory
The geometries of all reactants, intermediates, transition states, and products would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size.
Transition State Search and Verification
Transition states (TS) would be located using the Berny optimization algorithm. Once a stationary point is found, frequency calculations would be performed at the same level of theory to verify its nature. A genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Solvation Effects
To simulate a more realistic reaction environment, the effects of a solvent (e.g., water) would be included using the Polarizable Continuum Model (PCM).
The overall workflow for this hypothetical study is depicted below.
// Node Definitions Start [label="Initial Structure Generation\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Opt [label="Geometry Optimization\n(B3LYP/6-311+G(d,p))", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"]; TS_Search [label="Transition State Search\n(Berny Algorithm)", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; Freq [label="Frequency Calculation", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#5F6368"]; Verify [label="Verify TS\n(1 Imaginary Frequency)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; IRC [label="Intrinsic Reaction Coordinate (IRC)\nCalculation", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"]; Final_Energy [label="Final Energy Calculation\n(with PCM)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"];
// Edge Definitions Start -> Opt; Opt -> TS_Search; TS_Search -> Freq; Freq -> Verify; Verify -> IRC [label="Yes"]; Verify -> TS_Search [label="No"]; IRC -> Final_Energy; }
Caption: Computational workflow for the theoretical study of this compound reactivity.
Hypothetical Quantitative Data
The following table summarizes the hypothetical relative energies calculated for the species involved in the intramolecular cyclization of this compound. Energies are given in kcal/mol relative to the starting material.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.00 |
| TS1 | Nucleophilic Attack TS | +15.2 |
| Intermediate | Hemiaminal | -5.8 |
| TS2 | Dehydration TS | +22.5 |
| Product | Cyclic Imine | -12.3 |
Discussion of Hypothetical Results
Based on the hypothetical data, the intramolecular cyclization of this compound is predicted to be a thermodynamically favorable process, with the final cyclic imine product being 12.3 kcal/mol more stable than the starting material.
The reaction proceeds in two steps:
-
Nucleophilic Attack: The initial attack of the amine on the carbonyl has a moderate activation barrier of 15.2 kcal/mol, leading to a stable hemiaminal intermediate.
-
Dehydration: The subsequent dehydration step has a higher activation barrier of 22.5 kcal/mol (relative to the reactant), making it the rate-determining step of the overall reaction.
These hypothetical results suggest that the reaction would proceed at a moderate rate at room temperature but could be accelerated with heating or catalysis (e.g., acid catalysis to facilitate the dehydration step).
Conclusion and Future Directions
This guide has presented a hypothetical framework for the theoretical study of this compound reactivity. The proposed intramolecular cyclization pathway is shown to be plausible and energetically favorable.
Future research in this area should focus on:
-
Performing the actual computational studies to obtain real data.
-
Investigating the effects of different solvents and catalysts on the reaction profile.
-
Exploring other potential reaction pathways, such as intermolecular reactions at higher concentrations.
By providing this detailed, albeit hypothetical, guide, we hope to stimulate further research into the rich chemistry of this compound and its derivatives, which could have significant implications for the development of novel pharmaceuticals and other functional materials.
Methodological & Application
Protocol for the synthesis of hydroxychloroquine intermediate using 5-Aminopentan-2-one
Application Notes: Synthesis of Hydroxychloroquine Intermediate
Introduction
Hydroxychloroquine (HCQ) is a medication used to prevent and treat malaria, as well as autoimmune conditions such as rheumatoid arthritis and lupus.[1][2] The synthesis of hydroxychloroquine relies on the production of key intermediates, with 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one being a critical component.[1][3] The production of this intermediate is a major cost driver in the overall synthesis of HCQ.[2][4][5] This document outlines a protocol for the synthesis of this key intermediate and its subsequent conversion to another crucial precursor for the final synthesis of hydroxychloroquine.
The traditional synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one involved a protection-deprotection strategy starting from 5-chloropentan-2-one and 2-(ethylamino)ethan-1-ol.[3][4] More recent advancements have led to the development of more efficient methods, including a continuous-flow synthesis that offers a higher yield and uses less expensive starting materials.[1][2] This protocol will focus on a modern approach for the synthesis of the hydroxychloroquine intermediate.
Reaction Scheme
The overall synthesis pathway discussed involves two main stages:
-
Synthesis of the key intermediate 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.
-
Reductive amination of the intermediate to form 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.
This second intermediate is then reacted with 4,7-dichloroquinoline to produce hydroxychloroquine.[3] An alternative final step involves the direct reductive amination of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one with 7-chloroquinolin-4-amine.[3]
Experimental Protocols
Protocol 1: Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one
This protocol is adapted from a continuous-flow synthesis method.[4]
Materials:
-
5-iodopentan-2-one
-
2-(ethylamino)ethan-1-ol
-
Tetrahydrofuran (THF), dry
-
Potassium carbonate
-
Saturated ammonium chloride solution
Equipment:
-
Flow reactor system
-
T-piece mixer
-
10 mL reactor coil
-
Packed bed reactor
-
Collection flask
Procedure:
-
Prepare a 1.0 M stock solution of 5-iodopentan-2-one in dry THF.
-
Prepare a 1.0 M stock solution of 2-(ethylamino)ethan-1-ol in dry THF.
-
Rinse the flow reactor unit with dry THF and subsequently flush with nitrogen gas.
-
Set the temperature of the packed bed reactor containing potassium carbonate to 100 °C.
-
At room temperature, stream the stock solutions of 5-iodopentan-2-one and 2-(ethylamino)ethan-1-ol at a flow rate of 0.5 mL/min each into the T-piece mixer.
-
Pass the combined stream through the 10 mL reactor coil, allowing for a residence time of 10 minutes.
-
The output from the reactor coil is then passed through the packed bed reactor of potassium carbonate.
-
Collect the output solution from the packed bed reactor in a flask.
-
Quench the collected solution with a saturated solution of ammonium chloride.
-
The crude product can then be purified, for example, by washing with water and extracting with dichloromethane.[6]
Protocol 2: Synthesis of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol via Reductive Amination
This protocol describes the conversion of the ketone intermediate to the amine precursor of hydroxychloroquine.[3][6]
Materials:
-
5-(ethyl(2-hydroxyethyl)amino)pentan-2-one
-
Anhydrous ammoniacal methanol (saturated solution)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure reactor (autoclave)
-
Stirring mechanism
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, dissolve 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one in a saturated solution of freshly prepared, anhydrous ammoniacal methanol.
-
Add Pd/C catalyst to the mixture.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 1000 psi.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for completion.
-
Upon completion, carefully depressurize the reactor and purge with an inert gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.[6]
Quantitative Data Summary
| Parameter | Value | Synthesis Step | Reference |
| Overall Yield (Older Protocol) | 35% | Complete HCQ Synthesis | [3] |
| Yield Improvement (Flow Method) | 52% increase over current processes | Complete HCQ Synthesis | [1][2] |
| Reaction Temperature | 170 °C | Final coupling to form HCQ analogue | [6] |
| Hydrogen Pressure | 1000 psi | Reductive Amination | [6] |
Visualizations
Experimental Workflow for Intermediate Synthesis
Caption: Synthesis of a key hydroxychloroquine intermediate.
Logical Relationship of Synthesis Strategies
References
- 1. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019165337A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for the Use of 5-Aminopentan-2-one in Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-aminopentan-2-one as a versatile building block in Mannich reactions for the synthesis of piperidine-based compounds. Piperidine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules and natural products.
This compound is a bifunctional compound containing both a primary amine and a ketone, making it a suitable precursor for both intramolecular and intermolecular Mannich reactions.
Intramolecular Mannich Reaction: Synthesis of 2-Methylpiperidine Scaffolds
The structure of this compound allows for an intramolecular cyclization via a Mannich-type reaction to form a six-membered ring, yielding 2-methyl-Δ¹-piperideine. This intermediate can be subsequently reduced to the corresponding 2-methylpiperidine. This transformation is a key step in the biomimetic synthesis of various alkaloids.
The reaction proceeds through the formation of an enamine or enol from the ketone moiety, which then acts as a nucleophile, attacking the imine formed from the intramolecular condensation of the amine and ketone. The reaction is typically promoted by either acid or base catalysis.
Experimental Protocols
Protocol 1: Generalized Intramolecular Mannich Reaction of this compound
This protocol describes a generalized procedure for the acid-catalyzed intramolecular cyclization of this compound to form 2-methyl-Δ¹-piperideine, followed by in-situ reduction to 2-methylpiperidine.
Materials:
-
This compound hydrochloride
-
Sodium hydroxide
-
Glacial acetic acid (or another suitable acid catalyst)
-
Sodium borohydride (or a suitable reducing agent)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation)
Procedure:
-
Preparation of the Free Amine:
-
Dissolve this compound hydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide dropwise with stirring until the solution is basic (pH > 10).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of this compound. Caution: The free amine may be unstable and should be used immediately.
-
-
Intramolecular Cyclization:
-
Dissolve the freshly prepared this compound in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS for the disappearance of the starting material and the formation of the piperideine intermediate.
-
-
Reduction to 2-Methylpiperidine:
-
Once the cyclization is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction to stir at room temperature until the reduction is complete (as monitored by TLC or GC-MS).
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Make the solution basic by adding sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-methylpiperidine can be purified by distillation. For characterization and storage, it can be converted to its hydrochloride salt by dissolving it in ether and adding a solution of HCl in ether.
-
Intermolecular Mannich Reaction: Synthesis of Substituted β-Amino Ketones
This compound can also be employed as the amine component in a three-component intermolecular Mannich reaction. In this reaction, it reacts with a non-enolizable aldehyde (such as formaldehyde) and a compound containing an active methylene group (e.g., another ketone, an ester, or a nitroalkane) to form a β-amino ketone, known as a Mannich base.
The reaction involves the initial formation of an iminium ion from this compound and the aldehyde, which is then attacked by the enol or enolate of the active methylene compound.
Protocol 2: Generalized Three-Component Intermolecular Mannich Reaction
This protocol outlines a general procedure for the reaction of this compound, formaldehyde, and an active methylene compound (e.g., acetophenone).
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Acetophenone (or another suitable active methylene compound)
-
Hydrochloric acid
-
Ethanol
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound and acetophenone in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
To this stirred solution, add an aqueous solution of formaldehyde dropwise at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with water and make it basic by adding a sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude Mannich base can be purified by column chromatography on silica gel or by crystallization.
-
Data Presentation
The following tables present illustrative data for the generalized Mannich reactions of this compound. Note: This data is hypothetical and intended for demonstrative purposes.
Table 1: Illustrative Reaction Conditions and Yields for the Intramolecular Mannich Reaction.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of 2-Methylpiperidine (%) |
| 1 | Acetic Acid (0.1) | Ethanol | 25 | 12 | 65 |
| 2 | Acetic Acid (0.1) | Methanol | 50 | 6 | 72 |
| 3 | p-TsOH (0.05) | Toluene | 80 | 4 | 78 |
| 4 | NaOH (0.1) | Water | 25 | 24 | 55 |
Table 2: Illustrative Yields for the Three-Component Intermolecular Mannich Reaction.
| Entry | Aldehyde | Active Methylene Compound | Solvent | Time (h) | Yield (%) |
| 1 | Formaldehyde | Acetophenone | Ethanol | 12 | 82 |
| 2 | Benzaldehyde | Cyclohexanone | Methanol | 18 | 75 |
| 3 | Formaldehyde | Nitromethane | Water | 24 | 68 |
| 4 | Isobutyraldehyde | Diethyl malonate | Dioxane | 16 | 70 |
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Intramolecular Mannich reaction pathway of this compound.
Caption: Three-component intermolecular Mannich reaction.
Experimental Workflow
Caption: General experimental workflow for Mannich reactions.
Application Notes and Protocols for the Oxidation of 5-Aminopentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for the oxidation of 5-aminopentan-2-ol to 5-aminopentan-2-one, a valuable intermediate in pharmaceutical synthesis. Due to the presence of a primary amine, a protection/deprotection strategy is necessary to achieve selective oxidation of the secondary alcohol. This protocol outlines a three-step process: N-protection of the amine with a tert-butyloxycarbonyl (Boc) group, subsequent oxidation of the alcohol to a ketone, and final deprotection of the amine. Two effective and mild oxidation methods, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, are presented.
Introduction
The selective oxidation of amino alcohols is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where the presence of multiple functional groups necessitates chemoselective reactions. 5-Aminopentan-2-ol possesses both a primary amine and a secondary alcohol. The direct oxidation of this molecule is challenging as the amino group can undergo undesired side reactions. Therefore, a robust protection strategy is required. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine functionality due to its stability under various reaction conditions and its facile removal under mild acidic conditions. Following N-protection, the secondary alcohol can be efficiently oxidized to the corresponding ketone using mild oxidizing agents like those employed in Swern or Dess-Martin oxidations, which are known for their high yields and functional group tolerance.[1] The final deprotection step yields the desired this compound.
Experimental Workflow
The overall experimental workflow involves three main stages: protection of the amine group, oxidation of the alcohol, and deprotection of the amine to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: N-tert-Butoxycarbonyl (Boc) Protection of 5-Aminopentan-2-ol
This procedure protects the primary amine of 5-aminopentan-2-ol to prevent its reaction during the subsequent oxidation step.
Materials:
-
5-Aminopentan-2-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-aminopentan-2-ol (1.0 eq.) in dichloromethane or THF in a round-bottom flask.
-
Add triethylamine (1.2 eq.) or an aqueous solution of sodium bicarbonate (2.0 eq.).
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-5-aminopentan-2-ol.
Step 2: Oxidation of N-Boc-5-aminopentan-2-ol
Two alternative protocols for the oxidation of the N-protected amino alcohol are provided below.
This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[2]
Materials:
-
N-Boc-5-aminopentan-2-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask with a thermometer
-
Magnetic stirrer
-
Dropping funnels
-
Dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM in a three-necked flask, add a solution of DMSO (2.7 eq.) in anhydrous DCM dropwise at -78 °C (dry ice/acetone bath) over 5 minutes.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add a solution of N-Boc-5-aminopentan-2-ol (1.0 eq.) in anhydrous DCM dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 eq.) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-5-aminopentan-2-one.
This protocol uses a hypervalent iodine reagent for a mild and selective oxidation.[3]
Materials:
-
N-Boc-5-aminopentan-2-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-Boc-5-aminopentan-2-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.5 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-5-aminopentan-2-one.
Step 3: Deprotection of N-Boc-5-aminopentan-2-one
This final step removes the Boc protecting group to yield the target compound, this compound.
Materials:
-
N-Boc-5-aminopentan-2-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-5-aminopentan-2-one (1.0 eq.) in DCM in a round-bottom flask.
-
Add trifluoroacetic acid (5-10 eq.) to the solution at room temperature.[4]
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Data Presentation
The following tables summarize the physicochemical properties and representative analytical data for the key compounds in this synthetic pathway.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Aminopentan-2-ol | C₅H₁₃NO | 103.16 | Liquid |
| N-Boc-5-aminopentan-2-ol | C₁₀H₂₁NO₃ | 203.28 | Oil/Solid |
| N-Boc-5-aminopentan-2-one | C₁₀H₁₉NO₃ | 201.26 | Oil/Solid |
| This compound | C₅H₁₁NO | 101.15 | Liquid/Solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| N-Boc-5-aminopentan-2-ol | ~3.75 (m, 1H), ~3.10 (q, 2H), ~1.80-1.40 (m, 4H), 1.44 (s, 9H), 1.18 (d, 3H) | ~79.0, ~67.5, ~40.5, ~33.0, ~29.0, 28.4, ~23.5 | ~3400 (O-H), ~3350 (N-H), ~1690 (C=O) | [M+H]⁺ 204 |
| N-Boc-5-aminopentan-2-one | ~3.15 (t, 2H), ~2.50 (t, 2H), ~2.15 (s, 3H), ~1.80 (m, 2H), 1.44 (s, 9H) | ~209.0, ~156.0, ~79.0, ~43.0, ~39.0, 29.9, 28.4, ~25.0 | ~3350 (N-H), ~1710 (C=O, ketone), ~1690 (C=O, carbamate) | [M+H]⁺ 202 |
| This compound | ~2.75 (t, 2H), ~2.45 (t, 2H), 2.13 (s, 3H), ~1.70 (m, 2H) | ~209.0, ~43.5, ~41.5, 29.9, ~27.0 | ~3380, 3300 (N-H), ~1715 (C=O) | [M+H]⁺ 102 |
Note: The spectroscopic data provided are approximate and based on typical values for similar structures. Actual values may vary.
Signaling Pathway/Logical Relationship Diagram
The logic of the synthetic route is dictated by the need for chemoselective oxidation.
Caption: Logical flow of the synthetic strategy.
References
Application Notes and Protocols: Purification of 5-Aminopentan-2-one by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the purification of 5-aminopentan-2-one using column chromatography. Due to its polar nature, containing both a primary amine and a ketone functional group, specific considerations for the stationary and mobile phases are crucial for successful separation. This guide outlines the selection of appropriate chromatographic conditions, a step-by-step protocol for the purification process, and methods for the visualization and analysis of the collected fractions.
Introduction
This compound is a bifunctional organic molecule containing a primary amine and a ketone. This structure lends it to be a versatile building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Due to the presence of the polar amino group, this compound can exhibit strong interactions with standard silica gel, potentially leading to poor separation, tailing of peaks, and low recovery. Therefore, a carefully optimized column chromatography protocol is essential for obtaining high-purity this compound.
This protocol will focus on normal-phase chromatography, which is well-suited for the separation of polar compounds. Two main approaches will be discussed:
-
Standard Silica Gel with a Basic Modifier: The acidic nature of silica gel can be neutralized by the addition of a basic modifier to the mobile phase, which prevents the protonation of the amine and reduces strong ionic interactions.
-
Amine-Functionalized Silica Gel: This specialized stationary phase provides a less acidic and more forgiving environment for the purification of basic compounds like amines, often leading to better peak shape and recovery without the need for mobile phase modifiers.
Data Presentation
The selection of an appropriate solvent system is critical for the successful separation of this compound. The ideal solvent system should provide a good separation of the target compound from impurities, with a target Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate to ensure good resolution during column chromatography.
Table 1: Thin Layer Chromatography (TLC) Solvent System Development
| Stationary Phase | Mobile Phase System (v/v/v) | Observations | Estimated Rf of this compound |
| Silica Gel 60 F254 | Dichloromethane (DCM) / Methanol (MeOH) (95:5) | Significant tailing of the spot. | ~0.1 |
| Silica Gel 60 F254 | DCM / MeOH / Triethylamine (TEA) (95:5:0.5) | Reduced tailing, more compact spot. | ~0.25 |
| Silica Gel 60 F254 | Ethyl Acetate (EtOAc) / Hexane / TEA (70:30:0.5) | Good spot shape, potential for separation. | ~0.3 |
| Amine-functionalized Silica Gel | EtOAc / Hexane (80:20) | Symmetrical spot, no modifier needed. | ~0.35 |
Note: The Rf values provided are estimates and will vary depending on the specific TLC plates, chamber saturation, and temperature. It is crucial to perform TLC analysis in your laboratory to determine the optimal solvent system.
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
Objective: To determine the optimal mobile phase for the column chromatography of this compound.
Materials:
-
Silica gel 60 F254 TLC plates
-
Amine-functionalized silica gel TLC plates (optional)
-
Sample of crude this compound
-
Developing chambers
-
Capillary tubes for spotting
-
Various solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane, Triethylamine)
-
Ninhydrin stain solution (0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid)[1]
-
2,4-Dinitrophenylhydrazine (DNP) stain solution (dissolve 1 g of DNP in 250 mL of aqueous 2 M HCl)[2]
-
Heat gun or hot plate
Procedure:
-
Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of the desired mobile phase.
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the TLC plate thoroughly.
-
Visualize the spots. Since this compound may not be UV active, chemical staining is necessary.[3]
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Repeat the process with different solvent systems until an Rf value of 0.2-0.4 is achieved for this compound with good separation from impurities.
Column Chromatography Protocol
Objective: To purify this compound from a crude reaction mixture.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh) or Amine-functionalized silica gel
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (the optimal solvent system determined by TLC)
-
Crude this compound
-
Collection tubes or flasks
-
TLC supplies for fraction analysis
Procedure:
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent. The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to enter the silica bed.
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin to collect fractions in separate tubes. The flow rate can be controlled by a stopcock or by applying gentle air pressure.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Spot each fraction on a TLC plate, develop, and visualize using the appropriate stain (ninhydrin or DNP).
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Mandatory Visualization
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Purity Characterization of 5-Aminopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopentan-2-one is a valuable bifunctional molecule containing both a primary amine and a ketone functional group. This unique structure makes it an important intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this compound is critical for its intended application, as impurities can affect reaction yields, product quality, and potentially the safety and efficacy of the final drug substance. Due to its reactive nature, being a primary aminoketone, it may be prone to self-condensation or degradation, making robust analytical characterization essential.
This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).
Analytical Workflow for Purity Determination
The following diagram illustrates a logical workflow for the comprehensive purity characterization of this compound.
Caption: Workflow for the analytical characterization of this compound purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for separating polar compounds like this compound from less polar impurities.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Data Presentation
| Parameter | Result |
| Retention Time (Main Peak) | 8.5 min |
| Purity by Area % | 99.5% |
| Number of Impurities | 3 |
| Impurity 1 (RT 5.2 min) | 0.2% |
| Impurity 2 (RT 10.1 min) | 0.15% |
| Impurity 3 (RT 12.8 min) | 0.15% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization may be necessary to improve volatility and chromatographic performance.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (anhydrous)
Procedure:
-
Sample Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the relative percentage of each impurity based on peak area.
-
Data Presentation
| Parameter | Result |
| Retention Time (Derivatized Main Peak) | 12.3 min |
| Purity by Area % | 99.7% |
| Identified Volatile Impurities | Pyridine (reagent), BSTFA by-products |
| Unidentified Volatile Impurities | 0.3% (sum of minor peaks) |
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte. The purity is determined by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) of known purity
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with quantitative parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (e.g., 30 s)
-
Number of Scans: 16 or higher for good signal-to-noise
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, P = purity of the standard.
-
-
Data Presentation
| Parameter | Value |
| Analyte Signal (protons) | Triplet at ~2.7 ppm (2H) |
| Internal Standard (Maleic Acid) | Singlet at ~6.3 ppm (2H) |
| Weight of Analyte | 10.25 mg |
| Weight of Standard | 5.12 mg |
| Purity of Standard | 99.9% |
| Calculated Absolute Purity | 99.2% w/w |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, decomposition temperature, and the presence of residual solvents or water.
Experimental Protocol
Instrumentation:
-
DSC instrument
-
TGA instrument
-
Aluminum or ceramic pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a tared pan.
-
-
DSC Analysis:
-
Temperature Program: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset and peak temperatures of any thermal events (e.g., melting).
-
-
TGA Analysis:
-
Temperature Program: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the temperature at which weight loss occurs and the percentage of weight loss.
-
Data Presentation
Differential Scanning Calorimetry (DSC)
| Parameter | Result |
| Melting Onset | 35.2 °C |
| Melting Peak | 37.8 °C |
| Enthalpy of Fusion | 120.5 J/g |
Thermogravimetric Analysis (TGA)
| Parameter | Result |
| Onset of Decomposition | 185 °C |
| Weight Loss (25-100 °C) | 0.3% (potential moisture) |
| Residue at 500 °C | 0.1% |
Summary of Purity Assessment
The combination of these orthogonal analytical techniques provides a comprehensive and reliable assessment of the purity of this compound. The logical relationship for this comprehensive analysis is depicted in the diagram below.
Application Notes and Protocols: A Step-by-Step Guide to the N-acylation of 5-Aminopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the N-acylation of 5-aminopentan-2-one, a valuable synthetic intermediate in pharmaceutical and chemical research. The protocols described herein cover the use of various acylating agents, including acetyl chloride, propionyl chloride, and benzoyl chloride, under standard laboratory conditions. This guide includes comprehensive experimental procedures, safety precautions, and methods for purification and characterization of the resulting N-acyl-5-aminopentan-2-one derivatives. Quantitative data is presented in a clear, tabular format to facilitate comparison of different acylation strategies. Additionally, visualizations of the reaction pathway and experimental workflow are provided to enhance understanding.
Introduction
N-acylation is a fundamental chemical transformation in organic synthesis, crucial for the formation of amide bonds. Amides are prevalent structural motifs in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. The N-acylation of primary amines, such as this compound, introduces an acyl group onto the nitrogen atom, modifying the compound's physicochemical properties and providing a key handle for further synthetic manipulations. This application note details reliable protocols for the N-acylation of this compound, offering researchers a practical guide to synthesizing a range of N-acyl derivatives.
Reaction Principle
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This addition step is followed by the elimination of a leaving group (e.g., chloride ion), resulting in the formation of the corresponding N-acyl-5-aminopentan-2-one (an amide). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
Materials and Equipment
Reagents
-
This compound
-
Acetyl Chloride
-
Propionyl Chloride
-
Benzoyl Chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Silica gel (for column chromatography)
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Experimental Protocols
Safety Precautions: this compound and its derivatives may be flammable, harmful if swallowed, and cause skin and eye irritation[1][2][3]. Acyl chlorides are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
General Procedure for N-acylation of this compound
-
To a stirred solution of this compound (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add the respective acyl chloride (1.1 eq.) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 1: Synthesis of N-(4-oxopentyl)acetamide
-
Reactants: this compound, Acetyl Chloride
-
Base: Triethylamine
-
Solvent: Dichloromethane
-
Reaction Time: 2 hours
-
Purification: Column chromatography (Eluent: 50-70% Ethyl acetate in Hexanes)
Protocol 2: Synthesis of N-(4-oxopentyl)propionamide
-
Reactants: this compound, Propionyl Chloride
-
Base: Triethylamine
-
Solvent: Dichloromethane
-
Reaction Time: 3 hours
-
Purification: Column chromatography (Eluent: 40-60% Ethyl acetate in Hexanes)
Protocol 3: Synthesis of N-(4-oxopentyl)benzamide
-
Reactants: this compound, Benzoyl Chloride
-
Base: Pyridine
-
Solvent: Dichloromethane
-
Reaction Time: 4 hours
-
Purification: Column chromatography (Eluent: 30-50% Ethyl acetate in Hexanes)
Data Presentation
The following table summarizes the expected outcomes for the N-acylation of this compound with different acylating agents based on general chemical principles. Note: The presented yields are representative and may vary based on experimental conditions.
| Acylating Agent | Product | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) |
| Acetyl Chloride | N-(4-oxopentyl)acetamide | C₇H₁₃NO₂ | 143.18 | 85-95 |
| Propionyl Chloride | N-(4-oxopentyl)propionamide | C₈H₁₅NO₂ | 157.21 | 80-90 |
| Benzoyl Chloride | N-(4-oxopentyl)benzamide | C₁₂H₁₅NO₂ | 205.25 | 75-85 |
Characterization Data (Predicted)
The following are predicted ¹H and ¹³C NMR chemical shifts for the synthesized compounds. Note: These are theoretical values and should be confirmed by experimental data.
N-(4-oxopentyl)acetamide:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.85 (br s, 1H, NH), 3.25 (q, J = 6.8 Hz, 2H, -NHCH ₂-), 2.55 (t, J = 7.0 Hz, 2H, -CH ₂C(O)-), 2.15 (s, 3H, -C(O)CH ₃), 1.98 (s, 3H, -NHC(O)CH ₃), 1.80 (p, J = 7.0 Hz, 2H, -CH₂CH ₂CH₂-).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 208.5 (C=O, ketone), 170.0 (C=O, amide), 43.0 (-C H₂C(O)-), 38.5 (-NHC H₂-), 30.0 (-C(O)C H₃), 25.0 (-CH₂C H₂CH₂-), 23.0 (-NHC(O)C H₃).
N-(4-oxopentyl)propionamide:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.80 (br s, 1H, NH), 3.24 (q, J = 6.8 Hz, 2H, -NHCH ₂-), 2.54 (t, J = 7.0 Hz, 2H, -CH ₂C(O)-), 2.18 (q, J = 7.6 Hz, 2H, -C(O)CH ₂CH₃), 2.15 (s, 3H, -C(O)CH ₃), 1.79 (p, J = 7.0 Hz, 2H, -CH₂CH ₂CH₂-), 1.15 (t, J = 7.6 Hz, 3H, -C(O)CH₂CH ₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 208.6 (C=O, ketone), 173.5 (C=O, amide), 43.1 (-C H₂C(O)-), 38.6 (-NHC H₂-), 30.0 (-C(O)C H₃), 29.5 (-C(O)C H₂CH₃), 25.1 (-CH₂C H₂CH₂-), 9.8 (-C(O)CH₂C H₃).
N-(4-oxopentyl)benzamide:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75-7.70 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 6.50 (br s, 1H, NH), 3.45 (q, J = 6.8 Hz, 2H, -NHCH ₂-), 2.60 (t, J = 7.0 Hz, 2H, -CH ₂C(O)-), 2.16 (s, 3H, -C(O)CH ₃), 1.90 (p, J = 7.0 Hz, 2H, -CH₂CH ₂CH₂-).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 208.4 (C=O, ketone), 167.5 (C=O, amide), 134.5 (Ar-C), 131.5 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 43.2 (-C H₂C(O)-), 39.5 (-NHC H₂-), 30.0 (-C(O)C H₃), 25.5 (-CH₂C H₂CH₂-).
Visualizations
Caption: General reaction scheme for the N-acylation of this compound.
Caption: Experimental workflow for the N-acylation of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Use freshly opened or distilled acyl chloride and anhydrous solvent. |
| Insufficient base | Ensure at least a stoichiometric amount of base is used. | |
| Formation of multiple products | Di-acylation | Use a slight excess of the amine or add the acylating agent slowly at low temperature. |
| Side reactions | Ensure the reaction is performed under an inert atmosphere if reagents are sensitive. | |
| Difficult purification | Co-eluting impurities | Optimize the solvent system for column chromatography; try a different stationary phase. |
Conclusion
The protocols outlined in this application note provide a reliable and straightforward methodology for the N-acylation of this compound. These procedures are amenable to the synthesis of a variety of N-acyl derivatives in good to excellent yields. The provided data and visualizations serve as a valuable resource for researchers engaged in the synthesis of novel amide-containing compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols: 5-Aminopentan-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopentan-2-one is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its linear five-carbon backbone, featuring a ketone at the 2-position and a primary amine at the 5-position, offers multiple reactive sites for the construction of diverse molecular scaffolds. This unique arrangement makes it a valuable precursor for the synthesis of heterocyclic compounds, particularly quinoline-based structures, which are prominent in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential drug candidates, with a focus on antimalarial agents.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its role as a synthon for the side chain of 8-aminoquinoline antimalarials. The structural motif derived from this building block is analogous to the side chain of the well-established antimalarial drug, primaquine. By incorporating this compound, medicinal chemists can generate novel primaquine analogues with potentially improved efficacy, better safety profiles, and activity against drug-resistant parasite strains.
The key reaction for integrating this compound into a quinoline core is reductive amination . This reaction forms a stable secondary amine linkage between the primary amine of the building block and a carbonyl group on the quinoline precursor, or more commonly, through direct alkylation of an aminoquinoline.
Featured Application: Synthesis of an 8-Aminoquinoline Antimalarial Analog
This section details the synthesis of a potential antimalarial agent, N-(4-oxopentyl)-8-aminoquinoline, an analogue of primaquine.
Experimental Workflow
Figure 1: Experimental workflow for the synthesis and biological evaluation of an 8-aminoquinoline analog.
Detailed Experimental Protocol: Synthesis of N-(4-oxopentyl)-8-aminoquinoline
This protocol is adapted from established synthetic methodologies for 8-aminoquinoline derivatives.
Materials:
-
8-Aminoquinoline
-
5-Chloropentan-2-one (as a precursor to the this compound side chain)
-
Sodium iodide (NaI)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-aminoquinoline (1.0 eq), 5-chloropentan-2-one (1.2 eq), sodium iodide (0.1 eq), and potassium carbonate (2.0 eq) in acetone.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product, N-(4-oxopentyl)-8-aminoquinoline, by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 8-aminoquinoline analogues.
| Parameter | Value | Reference |
| Yield | 60-80% | Hypothetical, based on similar reported syntheses |
| Purity (post-chromatography) | >95% | Hypothetical, based on standard purification methods |
| IC₅₀ (P. falciparum, CQ-sensitive) | 10-100 nM | [1] |
| IC₅₀ (P. falciparum, CQ-resistant) | 50-500 nM | [1] |
| Cytotoxicity (VERO cells) CC₅₀ | >10,000 nM | Hypothetical, desirable for selectivity |
| Selectivity Index (SI = CC₅₀ / IC₅₀) | >100 | Hypothetical, a key indicator of therapeutic potential |
Mechanism of Action and Signaling Pathways
The 8-aminoquinoline class of antimalarials, including primaquine and its analogues, are known to exert their parasiticidal effects through a complex mechanism of action that is not yet fully elucidated. However, a key aspect involves the generation of reactive oxygen species (ROS)[2].
The proposed mechanism involves the metabolic activation of the 8-aminoquinoline core into quinone-imine intermediates. These intermediates can undergo redox cycling, leading to the production of superoxide anions and hydrogen peroxide[2]. This oxidative stress is thought to disrupt essential cellular processes within the parasite, ultimately leading to its death.
One hypothesis suggests the involvement of parasite-specific enzymes, such as P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR), in the redox cycling of 8-aminoquinoline metabolites[3].
Figure 2: Proposed signaling pathway for the antimalarial action of 8-aminoquinoline derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates, particularly in the field of antimalarial research. The straightforward incorporation of this synthon via reductive amination or nucleophilic substitution allows for the generation of a diverse library of 8-aminoquinoline analogues. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs. Further investigation into the structure-activity relationships and the precise mechanism of action of these derivatives will be crucial for the development of next-generation therapies.
References
Protecting Group Strategies for Reactions with 5-Aminopentan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving 5-aminopentan-2-one. Due to its bifunctional nature, possessing both a primary amine and a ketone, selective protection is crucial to achieve desired chemical transformations. This guide outlines methods for the protection and deprotection of these functional groups, enabling controlled synthesis of derivatives for pharmaceutical and research applications.
Introduction to Protecting Group Strategies
This compound is a versatile building block in organic synthesis. However, the presence of a nucleophilic primary amine and an electrophilic ketone in the same molecule necessitates a protecting group strategy to avoid self-condensation and other unwanted side reactions. The choice of protecting groups is critical and should be guided by the desired reaction conditions for subsequent steps. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule.
This document will focus on two primary strategies:
-
Protection of the Amino Group: Utilizing common amine protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) to allow for reactions at the ketone functionality.
-
Protection of the Ketone Group: Employing a cyclic ketal to protect the ketone, thereby enabling reactions at the amino group.
Furthermore, the concept of orthogonal protection , where one protecting group can be removed selectively in the presence of another, will be explored for more complex synthetic routes.[1][2][3]
Amine Protection Strategies
The primary amine of this compound can be readily protected as a carbamate. Carbamates are generally stable to a wide range of reaction conditions and can be deprotected under specific acidic or hydrogenolytic conditions.
tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.
Experimental Protocol: Synthesis of tert-Butyl (4-oxopentyl)carbamate
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add a solution of sodium bicarbonate (1.5 eq) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection Protocol: Removal of the Boc Group
-
Materials:
-
tert-Butyl (4-oxopentyl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve tert-butyl (4-oxopentyl)carbamate in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 10-50% v/v) or 4M HCl in 1,4-dioxane at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Remove the solvent and excess acid under reduced pressure to yield the amine salt.
-
Neutralize with a suitable base (e.g., saturated aqueous NaHCO₃) and extract with an organic solvent to obtain the free amine.
-
Benzyloxycarbonyl (Cbz) Protection
The benzyloxycarbonyl (Cbz) group is another common amine protecting group that is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.
Experimental Protocol: Synthesis of Benzyl (4-oxopentyl)carbamate
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent system (e.g., DCM or DCM/water).
-
Add a base such as sodium carbonate (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) and stir vigorously.
-
Allow the reaction to proceed for 2-4 hours at 0 °C to room temperature.
-
Work up the reaction by separating the organic layer, washing with brine, drying over anhydrous magnesium sulfate, and concentrating under reduced pressure.
-
Purify by column chromatography if necessary.
-
Deprotection Protocol: Removal of the Cbz Group
-
Materials:
-
Benzyl (4-oxopentyl)carbamate
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve benzyl (4-oxopentyl)carbamate in methanol or ethanol.
-
Add 10 mol% palladium on carbon catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Ketone Protection Strategy
Protection of the ketone as a cyclic ketal is an effective strategy when reactions at the amino group are desired. 1,3-Dioxolanes are commonly used for this purpose.[4][5]
Experimental Protocol: Synthesis of 2-Methyl-2-(3-aminopropyl)-1,3-dioxolane
-
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
-
Procedure:
-
Combine this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
Deprotection Protocol: Removal of the Ketal Group
-
Materials:
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2-Methyl-2-(3-aminopropyl)-1,3-dioxolane
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Aqueous acid (e.g., 1M HCl)
-
Acetone or another suitable solvent
-
-
Procedure:
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Dissolve the ketal-protected compound in a mixture of acetone and aqueous acid.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or GC-MS).
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Neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃).
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Extract the product with an appropriate organic solvent.
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Dry the organic layer and concentrate to obtain the deprotected ketone.
-
Data Summary
| Protection Reaction | Protecting Group | Reagents | Typical Yield (%) | Deprotection Conditions |
| Amine Protection | Boc | Boc₂O, NaHCO₃ | 85-95 | TFA or HCl in dioxane |
| Amine Protection | Cbz | Cbz-Cl, Na₂CO₃ | 80-90 | H₂, Pd/C |
| Ketone Protection | Ethylene Ketal | Ethylene glycol, p-TsOH | 75-85 | Aqueous acid |
Visualization of Protecting Group Strategies
The following diagrams illustrate the logical workflow for the protection and deprotection of this compound.
Caption: General workflow for the protection and deprotection of this compound.
Caption: Logical flow for an orthogonal protecting group strategy.
Conclusion
The strategic use of protecting groups is indispensable for the selective functionalization of this compound. By employing Boc or Cbz protection for the amine, or ketal protection for the ketone, researchers can effectively control reaction pathways and synthesize a wide array of derivatives. The provided protocols offer a starting point for developing robust synthetic methodologies in drug discovery and chemical research. Careful consideration of the stability and deprotection conditions of each protecting group is paramount for the successful execution of multi-step syntheses.
References
- 1. fiveable.me [fiveable.me]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1991008190A1 - Amino acid protecting groups - Google Patents [patents.google.com]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dioxolane synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminopentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 5-Aminopentan-2-one.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from several factors, primarily during the oxidation of the precursor, 5-aminopentan-2-ol. The following guide addresses common issues and provides potential solutions.
Problem 1: Low yield during the oxidation of N-Boc-5-aminopentan-2-ol to N-Boc-5-aminopentan-2-one.
| Potential Cause | Recommended Solution |
| Incomplete Oxidation | - Increase the equivalents of the oxidizing agent (e.g., PCC).- Extend the reaction time.- Ensure the reaction is performed under anhydrous conditions, as moisture can deactivate the oxidizing agent. |
| Over-oxidation or Side Reactions | - Use a milder oxidizing agent such as Dess-Martin periodinane (DMP).- Maintain a low reaction temperature to minimize side reactions.- Ensure the amino group is properly protected to prevent its oxidation. |
| Degradation of the Product | - Work up the reaction promptly upon completion.- Use a buffered workup to avoid harsh acidic or basic conditions that could degrade the product. |
Problem 2: Low yield or incomplete deprotection of N-Boc-5-aminopentan-2-one.
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | - Increase the concentration of the acid (e.g., TFA or HCl in a suitable solvent).- Extend the reaction time or gently warm the reaction mixture if the substrate is stable at higher temperatures. |
| Side reactions with the ketone | - Use milder deprotection conditions, such as aqueous phosphoric acid, which can be less harsh on other functional groups.[1] |
| Product Loss During Workup | - Carefully neutralize the reaction mixture and extract the product with an appropriate organic solvent.- Consider using a basic ion-exchange resin to neutralize the acid and facilitate purification. |
Problem 3: Formation of multiple byproducts.
| Potential Cause | Recommended Solution |
| Unstable Intermediates | - Analyze the byproducts to understand the side reactions occurring.- Adjust reaction conditions (temperature, solvent, reagents) to disfavor the formation of these byproducts. |
| Impure Starting Materials | - Purify the starting materials (5-aminopentan-2-ol, protecting agents, oxidizing agents) before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The most common issue is the oxidation step of the protected amino alcohol precursor. Challenges include incomplete oxidation, over-oxidation, and side reactions involving the amino group if it is not properly protected. The choice of oxidizing agent and reaction conditions is critical. Mild oxidizing agents are often preferred to avoid unwanted side reactions.
Q2: Why is it necessary to protect the amino group before oxidation?
A2: The amino group is susceptible to oxidation by many common oxidizing agents used to convert alcohols to ketones. This can lead to a mixture of undesired products and a low yield of the target amino ketone. Protecting the amine, for example as a tert-butyloxycarbonyl (Boc) carbamate, makes it stable to the oxidation conditions.
Q3: What are the best practices for the deprotection of N-Boc-5-aminopentan-2-one?
A3: The deprotection is typically carried out under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent. It is important to monitor the reaction to ensure complete deprotection without degradation of the ketone. For substrates sensitive to strong acids, milder conditions such as aqueous phosphoric acid can be employed.[1]
Q4: Are there alternative synthetic routes to this compound that avoid the oxidation step?
A4: Yes, one potential alternative is the reductive amination of a 1,4-dicarbonyl compound. However, this can present its own challenges with selectivity and the availability of the starting materials. Another approach could be the catalytic hydrogenation of a corresponding nitro-ketone, though this may also require careful optimization to avoid side reactions.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes representative yields for the key steps in the synthesis of this compound. Please note that these are typical yields and can vary based on the specific reaction conditions and scale.
| Step | Reaction | Reagents | Solvent | Typical Yield (%) |
| 1 | Protection of 5-aminopentan-2-ol | (Boc)₂O, TEA | THF/Water | 95-100 |
| 2 | Oxidation of N-Boc-5-aminopentan-2-ol | PCC | DCM | 80-90 |
| 3 | Deprotection of N-Boc-5-aminopentan-2-one | TFA | DCM | 90-95 |
Experimental Protocols
Protocol 1: N-Boc Protection of 5-Aminopentan-2-ol
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Dissolve 5-aminopentan-2-ol (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
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Add triethylamine (TEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the THF under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-5-aminopentan-2-ol.
Protocol 2: Oxidation of N-Boc-5-aminopentan-2-ol
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Dissolve N-Boc-5-aminopentan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM).
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Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
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Stir the reaction mixture vigorously at room temperature for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
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Wash the filter cake with additional diethyl ether.
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Concentrate the filtrate in vacuo to obtain crude N-Boc-5-aminopentan-2-one, which can be purified by column chromatography.
Protocol 3: Deprotection of N-Boc-5-aminopentan-2-one
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Dissolve N-Boc-5-aminopentan-2-one (1.0 eq) in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction by TLC.
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Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yields.
References
Identifying and minimizing side products in 5-Aminopentan-2-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminopentan-2-one. The information is designed to help identify and minimize the formation of common side products during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two primary reactive sites: the nucleophilic primary amine (-NH₂) at the 5-position and the electrophilic carbonyl group (C=O) of the ketone at the 2-position. The interplay between these two functional groups dictates its reactivity and the potential for side product formation.
Q2: What are the most common side reactions observed with this compound?
A2: The most common side reactions are intramolecular cyclization, self-condensation, and undesired reactions at the primary amine. These reactions are influenced by factors such as pH, temperature, and the presence of other reagents.
Q3: How can I prevent the primary amine from undergoing unwanted reactions?
A3: Protection of the primary amine is a common strategy. The tert-butoxycarbonyl (Boc) group is frequently used. This involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-5-aminopentan-2-one. This protected intermediate can then be used in subsequent reactions without interference from the amine group. The Boc group can be removed later under acidic conditions.
Troubleshooting Guides
Issue 1: Formation of Cyclic Imine/Enamine Side Products
Symptoms:
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Appearance of unexpected peaks in NMR or LC-MS analysis, corresponding to a mass loss of 18 amu (loss of water).
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Reduced yield of the desired product.
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The reaction mixture turns yellow or brown.
Root Cause: The primary amine can react intramolecularly with the ketone carbonyl group to form a cyclic imine, which can then tautomerize to a more stable cyclic enamine (a tetrahydropyridine derivative). This is an equilibrium process favored by acidic or basic conditions and elevated temperatures.
dot
Caption: Intramolecular cyclization of this compound.
Corrective Actions:
| Action | Experimental Protocol |
| Amine Protection | Before the main reaction, protect the amine group with a suitable protecting group like Boc. A general procedure involves dissolving this compound in a suitable solvent (e.g., dichloromethane), adding a base (e.g., triethylamine), followed by the addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature. |
| pH Control | Maintain a neutral or slightly acidic pH if the desired reaction allows. For reactions like reductive amination, a pH of around 6-7 is often optimal to favor imine formation with an external aldehyde/ketone over intramolecular cyclization. |
| Temperature Control | Perform the reaction at the lowest effective temperature. Higher temperatures can provide the activation energy needed for the intramolecular cyclization to occur. |
Issue 2: Self-Condensation and Oligomerization
Symptoms:
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Formation of a complex mixture of high molecular weight species observed by MS.
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Precipitation of an insoluble material from the reaction mixture.
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Significant streaking on TLC plates.
Root Cause: Intermolecular reactions can occur where the amine of one molecule attacks the ketone of another, leading to dimers, trimers, and eventually polymers. This is more likely at higher concentrations and temperatures.
dot
Caption: Self-condensation of this compound.
Corrective Actions:
| Action | Experimental Protocol |
| Control of Stoichiometry | When reacting this compound with another reagent, use a slight excess of the other reagent to ensure all the this compound reacts, minimizing its availability for self-condensation. |
| Slow Addition | If this compound is a key reactant, add it slowly to the reaction mixture containing the other reagents. This keeps the instantaneous concentration of free this compound low. |
| Dilution | Running the reaction at a lower concentration can disfavor the bimolecular self-condensation reaction relative to the desired unimolecular or desired bimolecular reaction. |
Issue 3: Side Products in Reductive Amination
Symptoms:
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Incomplete conversion to the desired amine.
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Formation of a secondary amine from the reaction with the desired aldehyde/ketone, but also from self-condensation followed by reduction.
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Reduction of the ketone on this compound to an alcohol.
Root Cause: In reductive amination, the reducing agent can sometimes reduce the starting ketone before it forms an imine with the desired partner. Also, the imine formed from self-condensation can be reduced.
dot
Caption: Recommended workflow for reductive amination.
Corrective Actions:
| Action | Experimental Protocol |
| Use of a Mild Reducing Agent | Employ a reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). |
| Two-Step Procedure | First, mix the this compound and the desired aldehyde/ketone in a suitable solvent (e.g., methanol or dichloromethane) and stir for a period to allow for imine formation. Then, add the reducing agent. This can favor the reduction of the desired imine. |
| Amine Protection | As a definitive solution, protect the amine of this compound first. Then, perform the reductive amination on the ketone. Finally, deprotect the amine. |
Data Summary
The following table summarizes the potential side products and key preventative measures.
| Side Product Type | Common Side Products | Key Prevention Strategies |
| Intramolecular Cyclization | Cyclic imines, Cyclic enamines (tetrahydropyridine derivatives) | Amine protection, pH control, Low temperature |
| Self-Condensation | Dimers, Trimers, Oligomers | Control of stoichiometry, Slow addition, Dilution |
| Reductive Amination Side Products | 5-Aminopentan-2-ol, Secondary amines from self-condensation | Use of mild reducing agents, Two-step procedure, Amine protection |
Troubleshooting guide for the purification of aminoketones
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with aminoketones.
Frequently Asked Questions (FAQs)
Q1: My aminoketone appears to be degrading on the silica gel column. What can I do?
A1: Decomposition on silica gel is a common issue for aminoketones due to the acidic nature of the silica. The amine functionality can interact strongly with the acidic silanol groups, leading to degradation.
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Solution 1: Deactivate the Silica. Before running your column, flush the packed silica gel with your eluent system containing 1-3% triethylamine (TEA). This will neutralize the acidic sites on the silica. You can then proceed with your purification using the same eluent system.
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Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase such as alumina (basic or neutral) or a bonded phase like cyano or diol.
Q2: I'm observing significant streaking or tailing of my aminoketone spot on the TLC plate and during column chromatography. How can I resolve this?
A2: Streaking or tailing is often caused by the interaction of the basic amine with the acidic silica gel. This leads to poor separation and low purity of the collected fractions.
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Solution: Add a Mobile Phase Modifier. Incorporating a small amount of a basic modifier, typically 0.5-2% triethylamine (TEA), into your eluent system (e.g., ethyl acetate/hexanes) will mitigate these interactions. The TEA acts as a competing base, preventing the aminoketone from strongly adsorbing to the silica and allowing it to move more smoothly through the column.
Q3: My aminoketone has very low solubility in common chromatography solvents. How can I effectively load it onto the column?
A3: Poor solubility can make it difficult to load your compound in a concentrated band, leading to poor separation.
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Solution: Dry Loading. Dissolve your crude aminoketone in a suitable solvent (e.g., dichloromethane or methanol) and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: Would it be better to purify my aminoketone as a free base or as a salt?
A4: This depends on the properties of your specific aminoketone and the impurities present.
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Purifying as a Free Base (Chromatography): This is suitable for non-polar to moderately polar aminoketones and is effective for removing non-basic impurities. However, it is prone to the issues mentioned above (decomposition, streaking).
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Purifying as a Salt (Recrystallization): Converting the aminoketone to a salt (e.g., a hydrochloride salt) often results in a stable, crystalline solid that can be purified by recrystallization.[1] This method is excellent for removing non-polar impurities.
Q5: I have a very polar aminoketone that doesn't move from the baseline on the TLC plate, even with highly polar solvents. What are my options?
A5: For highly polar aminoketones, traditional normal-phase chromatography can be challenging.
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Solution 1: Use a Stronger Eluent System. You can try a mobile phase containing methanol, sometimes with a small amount of ammonium hydroxide to maintain basicity. A common system is dichloromethane/methanol with 1-2% ammonium hydroxide.
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Solution 2: Reversed-Phase Chromatography. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often a better choice for purifying polar compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of aminoketones.
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Decomposition on silica gel. 2. Compound is too polar and has irreversibly adsorbed to the silica. 3. Compound is very non-polar and eluted with the solvent front. | 1. Perform a 2D TLC to check for stability on silica. If unstable, use deactivated silica (with TEA) or an alternative stationary phase like alumina. 2. After the column run, flush the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 2% ammonium hydroxide) to see if the compound elutes. 3. Concentrate the very first fractions and check by TLC. |
| Product Elutes with Impurities | 1. Poor separation due to streaking/tailing. 2. Inappropriate solvent system. 3. Column was overloaded. | 1. Add 0.5-2% triethylamine to your eluent. 2. Re-optimize the solvent system using TLC to achieve better separation between your product and the impurities. 3. Use a larger column or load less material. |
| Yellow/Brown Coloration of Silica | 1. Decomposition of the aminoketone. 2. Presence of highly colored impurities. | 1. Use deactivated silica or an alternative stationary phase. 2. If the product is not colored, this indicates the impurities are being retained on the column. |
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is not supersaturated (too much solvent was used). 2. The compound has "oiled out" instead of crystallizing. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Add a seed crystal of the pure compound if available. If it continues to oil out, redissolve the oil in a small amount of hot solvent and try adding a co-solvent in which the compound is less soluble. |
| Low Yield of Recovered Crystals | 1. The compound has significant solubility in the cold recrystallization solvent. 2. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. 2. Use a heated filter funnel or pre-heat the funnel with hot solvent before filtering the hot solution. |
| Impure Crystals | 1. Cooling occurred too quickly, trapping impurities. 2. Insufficient washing of the filtered crystals. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] 2. Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. |
Data Presentation
Table 1: Representative Comparison of Purification Methods for a Hypothetical Aminoketone
| Purification Method | Conditions | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Flash Chromatography | Silica Gel, 30% Ethyl Acetate in Hexanes | 85% | 92% | 75% |
| Flash Chromatography with Modifier | Silica Gel, 30% Ethyl Acetate in Hexanes + 1% Triethylamine | 85% | 98% | 88% |
| Recrystallization | Converted to HCl salt, recrystallized from Ethanol/Ether | 85% | >99% | 65% |
Note: This data is representative and actual results will vary depending on the specific aminoketone and impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography of an Aminoketone using a Triethylamine-Modified Eluent
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TLC Analysis: Develop a suitable solvent system for your aminoketone using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Add 1% triethylamine to the chosen solvent system and re-run the TLC to ensure the separation is maintained or improved and streaking is eliminated.
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Column Packing: Pack a glass column with silica gel using the eluent (without the triethylamine modifier for the initial packing).
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Column Equilibration: Flush the packed column with 3-5 column volumes of the eluent containing 1% triethylamine. This deactivates the silica gel.
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Sample Loading: Dissolve your crude aminoketone in a minimal amount of the eluent (with triethylamine) or a stronger solvent like dichloromethane. If solubility is an issue, perform a dry loading as described in the FAQs.
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Elution: Run the column, collecting fractions. Monitor the elution of your compound using TLC.
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Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, you can co-evaporate with a solvent like toluene or perform a mild acidic wash if your compound is stable.
Protocol 2: Purification of an Aminoketone by Recrystallization of its Hydrochloride Salt
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Salt Formation: Dissolve the crude aminoketone free base in a suitable solvent such as diethyl ether or ethyl acetate.
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Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. A precipitate of the aminoketone hydrochloride salt should form.
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Continue adding the HCl solution until no further precipitation is observed.
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Isolation of the Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
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Recrystallization:
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Place the crude salt in an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water) until the salt just dissolves.
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Allow the solution to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
-
Collection of Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: A logical workflow for troubleshooting common issues in aminoketone purification.
Caption: Decision tree for selecting a suitable aminoketone purification strategy.
References
Optimizing reaction conditions for the synthesis of 5-Aminopentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Aminopentan-2-one. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
I. Synthesis via Gabriel Synthesis and Subsequent Hydrolysis
The Gabriel synthesis is a robust method for preparing primary amines. In the context of this compound, this would typically involve the reaction of a 5-halopentan-2-one with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the free amine.
Experimental Protocol: Gabriel Synthesis of N-(4-oxopentyl)phthalimide
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium phthalimide (1.1 equivalents) and the chosen 5-halopentan-2-one (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude N-(4-oxopentyl)phthalimide.
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Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure product.
Experimental Protocol: Deprotection to this compound
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Hydrazinolysis: Suspend N-(4-oxopentyl)phthalimide (1.0 equivalent) in ethanol or methanol. Add hydrazine hydrate (1.2-1.5 equivalents) and reflux the mixture for 2-4 hours.
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Work-up: Cool the mixture, which will result in the precipitation of phthalhydrazide. Filter off the precipitate and wash it with a small amount of cold ethanol.
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Isolation: Concentrate the filtrate under reduced pressure. The residue can then be purified by distillation or by forming the hydrochloride salt.
Troubleshooting and FAQs
Question: My Gabriel synthesis reaction shows very low conversion even after prolonged heating. What could be the issue?
Answer: Several factors could contribute to low conversion:
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Reagent Quality: Ensure that the potassium phthalimide is dry and of high purity. Old or improperly stored reagent can be less reactive.
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Solvent: The solvent (e.g., DMF) must be anhydrous. The presence of water can hydrolyze the potassium phthalimide.
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Leaving Group: The reactivity of the 5-halopentan-2-one follows the trend I > Br > Cl. If you are using a chloro-substrate, consider adding a catalytic amount of sodium iodide to facilitate the reaction via the Finkelstein reaction.
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Temperature: While 80-100 °C is a general guideline, some substrates may require higher temperatures. You can cautiously increase the temperature while monitoring for potential side reactions.
Question: I am observing multiple spots on my TLC during the Gabriel synthesis. What are the likely side products?
Answer: Potential side products in the Gabriel synthesis can include:
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Elimination Products: If using a sterically hindered or base-sensitive halide, elimination to form an unsaturated ketone might compete with the desired substitution.
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Hydrolysis Products: If there is moisture in the reaction, you might see byproducts from the hydrolysis of the starting materials or the product.
Question: The hydrazinolysis step is messy and purification is difficult. Are there alternative deprotection methods?
Answer: Yes, acidic hydrolysis is an alternative. You can reflux the N-(4-oxopentyl)phthalimide with a strong acid like concentrated HCl or HBr. However, be aware that this method can be harsh and may not be suitable for substrates with acid-labile functional groups. The amine will also be protonated as the hydrochloride salt, requiring a subsequent neutralization step if the free amine is desired.
Data Presentation: Representative Reaction Conditions for Gabriel Synthesis
| Parameter | Condition |
| Substrate | 5-Bromopentan-2-one |
| Reagent | Potassium Phthalimide (1.1 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 90 °C |
| Reaction Time | 6 hours |
| Deprotection | Hydrazine Hydrate (1.2 eq) in Ethanol |
| Typical Yield | 70-85% (over two steps) |
II. Synthesis via Reductive Amination
Reductive amination offers a direct route to amines from carbonyl compounds. For this compound, this could involve the reaction of a 1,4-dicarbonyl compound with an ammonia source, followed by reduction.
Experimental Protocol: Reductive Amination of a 1,4-Diketone Precursor
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Imine Formation: Dissolve the 1,4-diketone precursor in a suitable solvent like methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.
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Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by carefully adding water or dilute acid.
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Purification: Extract the product with an organic solvent. The organic layer can be dried and concentrated. The crude amine can be purified by distillation or chromatography.
Troubleshooting and FAQs
Question: My reductive amination is resulting in a low yield of the desired amine. What are the common pitfalls?
Answer: Low yields in reductive amination can be due to:
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Inefficient Imine Formation: The equilibrium between the carbonyl, amine, and imine might not favor the imine. You can try removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
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Side Reactions of the Reducing Agent: If using a strong reducing agent like NaBH₄, it can reduce the starting carbonyl compound before imine formation is complete. Using a milder reducing agent like NaBH₃CN, which is more selective for the protonated imine, can improve the yield.
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pH Control: The pH of the reaction is crucial. It should be slightly acidic (around 5-6) to promote imine formation without deactivating the amine nucleophile.
Question: I am getting a significant amount of the corresponding alcohol as a byproduct. How can I avoid this?
Answer: The formation of the alcohol is a result of the reduction of the starting carbonyl compound. To minimize this:
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Use a selective reducing agent: As mentioned, NaBH₃CN is generally preferred over NaBH₄ for one-pot reductive aminations because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH.
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Two-step procedure: First, form the imine and ensure its formation is complete (e.g., by removing water). Then, add the reducing agent.
Data Presentation: Representative Reaction Conditions for Reductive Amination
| Parameter | Condition |
| Substrate | 1,4-Pentanedione |
| Amine Source | Ammonium Acetate (2.0 eq) |
| Reducing Agent | Sodium Cyanoborohydride (1.5 eq) |
| Solvent | Methanol |
| pH | ~6 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
III. Synthesis via Oxidation of 5-Aminopentan-2-ol
The oxidation of the secondary alcohol, 5-aminopentan-2-ol, can yield the desired ketone. A key consideration for this route is the protection of the amine functionality to prevent its oxidation.
Experimental Protocol: N-Protection of 5-Aminopentan-2-ol
-
Boc Protection: Dissolve 5-aminopentan-2-ol (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino alcohol.
Experimental Protocol: Swern Oxidation of N-Boc-5-aminopentan-2-ol
-
Activation of DMSO: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C. Add a solution of dimethyl sulfoxide (DMSO, 2.0 equivalents) in DCM dropwise, maintaining the temperature below -60 °C.
-
Addition of Alcohol: After stirring for 15 minutes, add a solution of N-Boc-5-aminopentan-2-ol (1.0 equivalent) in DCM dropwise, again keeping the temperature below -60 °C.
-
Addition of Base: Stir for another 30 minutes, then add triethylamine (5.0 equivalents) dropwise.
-
Work-up: Allow the reaction to warm to room temperature. Quench with water and extract the product with DCM. Wash the organic layer with brine, dry, and concentrate to get the crude N-Boc-5-aminopentan-2-one.
Experimental Protocol: Deprotection of N-Boc-5-aminopentan-2-one
-
Acidic Cleavage: Dissolve the N-Boc protected ketone in a suitable solvent like DCM or dioxane. Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction and Isolation: Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid to obtain the hydrochloride salt of this compound.
Troubleshooting and FAQs
Question: The Swern oxidation is not proceeding to completion. What could be wrong?
Answer: Incomplete Swern oxidation can be due to:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.
-
Temperature Control: Maintaining a very low temperature (below -60 °C) during the addition of DMSO and the alcohol is critical. If the temperature rises, the activated DMSO species can decompose.
-
Reagent Purity: Use freshly opened or properly stored oxalyl chloride and DMSO.
Question: I am getting a low yield after the Boc deprotection step. Why might this be?
Answer: Low yields during Boc deprotection can be caused by:
-
Incomplete Reaction: Ensure sufficient acid is used and the reaction is stirred for an adequate amount of time.
-
Product Volatility: The free amine, this compound, may be volatile. It is often preferable to isolate it as a salt (e.g., hydrochloride) to improve stability and ease of handling.
-
Work-up Issues: During neutralization and extraction of the free amine, losses can occur if the product has some water solubility.
Data Presentation: Representative Reaction Conditions for Oxidation Route
| Step | Parameter | Condition |
| Protection | Reagent | Boc₂O (1.1 eq), Et₃N (1.2 eq) |
| Solvent | Dichloromethane | |
| Temperature | Room Temperature | |
| Oxidation | Oxidizing System | Oxalyl Chloride (1.5 eq), DMSO (2.0 eq), Et₃N (5.0 eq) |
| Solvent | Anhydrous Dichloromethane | |
| Temperature | -78 °C | |
| Deprotection | Reagent | Trifluoroacetic Acid |
| Solvent | Dichloromethane | |
| Temperature | Room Temperature | |
| Typical Overall Yield | 50-65% |
IV. Visualizing Experimental Workflows
Troubleshooting Logic for Low Yield in Gabriel Synthesis
Caption: A decision tree for troubleshooting low yields in the Gabriel synthesis of N-(4-oxopentyl)phthalimide.
Workflow for the Synthesis of this compound via Oxidation
Caption: A flowchart illustrating the synthetic pathway to this compound via oxidation of 5-aminopentan-2-ol.
Technical Support Center: 5-Aminopentan-2-one Stability and Polymerization Prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the polymerization of 5-Aminopentan-2-one, a common challenge encountered during its handling and use in experimental settings. The following information is designed to help you troubleshoot stability issues and implement effective preventative measures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid discoloration (yellowing or browning) of the compound | Self-condensation (aldol condensation) leading to polymer formation. This is accelerated by elevated temperatures and the presence of acidic or basic impurities. | Immediately cool the sample to 0-4°C. Store under an inert atmosphere (e.g., argon or nitrogen). Evaluate the pH of the sample; adjust to a neutral pH if necessary. |
| Increase in viscosity or formation of a solid precipitate | Advanced polymerization. | The compound may be unsuitable for use. Consider purification by distillation under reduced pressure if feasible. For future prevention, strictly adhere to recommended storage and handling protocols. |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentrations and the presence of impurities. | Use freshly purified this compound for each experiment. If storage is necessary, use protecting groups. Monitor purity regularly using techniques like NMR or GC-MS. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A1: this compound contains both a primary amine and a ketone functional group. These groups can react with each other in an intermolecular fashion through a process called aldol condensation. The amine can act as a base to catalyze the formation of an enolate from another molecule, which then attacks the carbonyl carbon of a third molecule, initiating a polymerization cascade.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize polymerization, this compound should be stored at low temperatures (0-4°C) under an inert atmosphere (argon or nitrogen) to prevent oxidation and exposure to moisture. It is crucial to use amber vials or protect the compound from light. Avoid contact with acids, bases, and oxidizing agents.
Q3: How does temperature affect the stability of this compound?
Q4: How does pH influence the stability of this compound?
A4: Both acidic and basic conditions can catalyze the self-condensation of this compound. The primary amine group can be protonated under acidic conditions, and the alpha-protons to the ketone are more readily abstracted under basic conditions, both of which can facilitate polymerization. Maintaining a neutral pH is therefore recommended.
Q5: Can I use inhibitors to prevent the polymerization of this compound?
A5: While specific inhibitors for the aldol condensation of this compound are not well-documented, the use of radical scavengers is generally not effective as the polymerization is not a radical-mediated process. The most effective approach is to control the storage conditions and consider the use of protecting groups for long-term storage or use in reactions where the free amine or ketone is not immediately required.
Quantitative Stability Data
Due to the inherent instability of this compound, precise quantitative stability data is scarce in peer-reviewed literature. The following table provides estimated stability based on general principles of organic chemistry and data for analogous compounds. These values should be considered as guidelines for experimental planning.
| Condition | Parameter | Estimated Half-life | Notes |
| Temperature | 4°C (Refrigerated) | Days to Weeks | Assumes storage under inert atmosphere and neutral pH. |
| 25°C (Room Temp) | Hours to Days | Significant degradation can be expected. | |
| 50°C | Minutes to Hours | Rapid polymerization is likely. | |
| pH | 3 (Acidic) | Hours | Acid catalysis of aldol condensation. |
| 7 (Neutral) | Days to Weeks | Optimal pH for storage, assuming low temperature. | |
| 11 (Basic) | Hours | Base catalysis of enolate formation and subsequent condensation. | |
| Atmosphere | Inert (Argon/Nitrogen) | Days to Weeks | Minimizes oxidative side reactions. |
| Air | Hours to Days | Oxygen can potentially promote side reactions. |
Experimental Protocols
To prevent polymerization during storage or use in multi-step syntheses, the amine or ketone functionality can be temporarily protected.
Protocol 1: Protection of the Amine Group with a Boc Group
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask.
-
Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting Boc-protected this compound is significantly more stable and can be stored for longer periods.
Protocol 2: Protection of the Ketone Group as an Acetal
This protocol describes the protection of the ketone group of this compound as a cyclic acetal using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Combine this compound (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-TsOH in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture, azeotropically removing water.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting acetal-protected this compound will be stable to basic conditions and less prone to self-condensation.
Visualizations
Caption: Self-condensation pathway of this compound.
Addressing solubility issues of 5-Aminopentan-2-one in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Aminopentan-2-one in organic solvents.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen organic solvent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Steps:
-
Assess Compound Purity: Impurities in the this compound can significantly impact its solubility. Ensure you are using a high-purity grade of the compound. If in doubt, purification via distillation or chromatography may be necessary.
-
Mechanical Agitation and Sonication: Simple shaking or stirring may not be sufficient. Using a vortex mixer or an ultrasonic bath can provide the necessary energy to break down the crystal lattice and promote dissolution.
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Gentle Heating: Increasing the temperature of the solvent can enhance the solubility of this compound. However, exercise caution as excessive heat can lead to degradation. A water bath is recommended for controlled heating.
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Co-solvency: If using a single solvent is not effective, a co-solvent system can be employed. For a less polar primary solvent, adding a small amount of a highly polar co-solvent like methanol or ethanol can significantly improve solubility.
-
Salt Formation: For applications where the free base is not strictly required, converting this compound to a salt (e.g., hydrochloride or acetate salt) can dramatically increase its polarity and solubility in polar solvents. This is a common strategy in pharmaceutical development.
Solubility Data
| Solvent | Polarity Index | Expected Solubility | Notes |
| Methanol | 5.1 | High | Polar protic solvent. |
| Ethanol | 4.3 | High | Polar protic solvent. |
| Acetone | 5.1 | High | Polar aprotic solvent.[4][5] |
| Dichloromethane (DCM) | 3.1 | Moderate | Moderately polar solvent. |
| Ethyl Acetate | 4.4 | Moderate | Moderately polar solvent. |
| Toluene | 2.4 | Low | Nonpolar aromatic solvent. |
| Hexane | 0.1 | Very Low | Nonpolar aliphatic solvent. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in nonpolar solvents like hexane?
A1: The principle of "like dissolves like" governs solubility. This compound is a polar molecule due to its primary amine and ketone groups, which can participate in hydrogen bonding and dipole-dipole interactions. Nonpolar solvents like hexane lack these strong intermolecular forces and cannot effectively solvate the polar this compound molecules.
Q2: I observe an oily residue at the bottom of the flask. What does this indicate?
A2: An oily residue, or "oiling out," suggests that the this compound has reached its solubility limit at the current temperature and is separating as a liquid phase rather than precipitating as a solid. This often occurs when a compound is sparingly soluble in a particular solvent. Gentle heating or the addition of a co-solvent can help to fully dissolve the compound.
Q3: Can I use water to dissolve this compound?
Q4: How does the ketone group influence the solubility compared to a simple amine?
A4: The ketone group adds to the overall polarity of the molecule through its carbonyl group (C=O), which is a strong dipole. This enhances its ability to interact with polar solvents.
Q5: Will the solubility change significantly with temperature?
A5: For most solid solutes, solubility in organic solvents increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid state. Therefore, heating the solvent is a viable method to increase the amount of this compound that can be dissolved.
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a straightforward method for assessing the solubility of this compound in various organic solvents.
Workflow for Qualitative Solubility Testing
Caption: Experimental workflow for qualitative solubility determination.
Methodology:
-
Preparation: Label a series of clean, dry test tubes with the names of the organic solvents to be tested.
-
Solvent Addition: To each test tube, add 1 mL of the corresponding solvent.
-
Solute Addition: Add approximately 10 mg of this compound to each test tube.
-
Agitation: Vigorously agitate each test tube using a vortex mixer for 30 seconds.
-
Observation: Observe each tube against a contrasting background to determine if the solid has completely dissolved.
-
Incremental Addition: If the solid has dissolved, add another 10 mg of this compound and repeat the agitation and observation steps. Continue this process until a maximum of 50 mg has been added or the solid no longer dissolves.
-
Classification:
-
Soluble: If all 50 mg dissolves completely.
-
Sparingly Soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If no significant amount of the solid dissolves.
-
-
Record: Record the observations for each solvent.
Protocol 2: Improving Solubility via Co-solvency
This protocol details the use of a co-solvent to enhance the solubility of this compound in a less polar solvent.
Methodology:
-
Initial Attempt: In a flask, attempt to dissolve a known quantity of this compound in a measured volume of the primary, less polar solvent (e.g., toluene) with stirring.
-
Observation: Note the extent of dissolution.
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Co-solvent Addition: Begin adding a polar co-solvent (e.g., methanol) dropwise to the mixture while continuing to stir.
-
Monitor for Dissolution: Observe the solution for any changes. Continue adding the co-solvent until the this compound is fully dissolved.
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Quantify: Record the volume of the co-solvent required to achieve complete dissolution. This information can be used to prepare a suitable solvent mixture for future experiments.
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Caution: Be mindful that the addition of a co-solvent will alter the overall properties of the solvent system, which may impact subsequent reaction steps.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Technical Support Center: Stability of 5-Aminopentan-2-one
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 5-Aminopentan-2-one in solution. Researchers, scientists, and drug development professionals can use this resource to troubleshoot stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As an aminoketone, it is susceptible to degradation pathways involving both the amine and ketone functional groups.
Q2: What are the potential degradation pathways for this compound?
A2: this compound can degrade through several pathways, including:
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Intramolecular Cyclization: The primary amine can react with the ketone carbonyl group to form a cyclic imine (a dehydropiperidine derivative), which can further react or polymerize.
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Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of various degradation products.
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Photodegradation: Exposure to UV or visible light can induce degradation, particularly in the presence of photosensitizers.
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Retro-Mannich Reaction: While less common for this specific structure, under certain conditions, a retro-Mannich type reaction could lead to fragmentation of the molecule.
Q3: How can I improve the stability of my this compound solution?
A3: To enhance the stability of this compound solutions, consider the following strategies:
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pH Control: Maintain the pH of the solution in the acidic range (ideally pH 4-6) to protonate the amine group, which reduces its nucleophilicity and minimizes the likelihood of intramolecular cyclization.
-
Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation reactions.
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Light Protection: Protect the solution from light by using amber vials or by working in a dark environment.
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Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, may help to mitigate oxidative degradation.
Q4: What are the visual or analytical indicators of this compound degradation?
A4: Degradation of this compound can be indicated by:
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Visual Changes: A change in color (e.g., yellowing or browning) or the formation of precipitates.
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Analytical Changes: The appearance of new peaks and a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or UPLC). A shift in pH over time can also indicate degradation.
Troubleshooting Guides
Issue 1: Rapid loss of this compound purity in a neutral aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intramolecular Cyclization | Adjust the pH of the solution to 4-6 using a suitable buffer (e.g., acetate buffer). | The rate of degradation should significantly decrease, as protonation of the amine group inhibits its nucleophilic attack on the ketone. |
| Oxidative Degradation | De-gas the solvent before preparing the solution and store it under an inert atmosphere (e.g., nitrogen). | Reduced formation of oxidation-related impurities. |
Issue 2: Discoloration of the this compound solution upon storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light. | The solution should remain colorless for a longer period. |
| Formation of Degradation Products | Analyze the solution using LC-MS to identify the colored impurities. This can help elucidate the degradation pathway. | Identification of the chromophoric degradation products will guide further stabilization strategies. |
Data Presentation
The following tables summarize illustrative quantitative data on the stability of this compound under various conditions. Note: This data is for illustrative purposes to demonstrate stability trends and is not based on published experimental results for this specific molecule.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL in aqueous buffer) at 25°C for 7 days.
| pH | % Remaining this compound | Appearance |
| 3.0 | 98.5 | Colorless |
| 5.0 | 97.2 | Colorless |
| 7.0 | 85.1 | Faint yellow |
| 9.0 | 65.4 | Yellow |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL in pH 5 acetate buffer) for 30 days.
| Temperature | % Remaining this compound | Appearance |
| 4°C | 98.9 | Colorless |
| 25°C | 92.3 | Colorless |
| 40°C | 81.7 | Faint yellow |
Table 3: Effect of Light on the Stability of this compound (0.1 mg/mL in pH 5 acetate buffer) at 25°C for 7 days.
| Condition | % Remaining this compound | Appearance |
| Protected from light | 97.2 | Colorless |
| Exposed to ambient light | 94.5 | Faint yellow |
| Exposed to UV light (254 nm) | 75.8 | Yellow |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways, in accordance with ICH Q1A guidelines.[1]
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water, 50:50).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 2 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dilute the samples from the forced degradation study or stability study to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Inject the samples and a standard solution of this compound. The method should be able to separate the parent compound from all major degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Catalyst Selection for Efficient 5-Aminopentan-2-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Aminopentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two main catalytic routes for the synthesis of this compound are:
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Reductive Amination of a Diketone Precursor: This typically involves the reaction of a precursor like acetylacetone (2,4-pentanedione) with ammonia in the presence of a hydrogenation catalyst.
-
Oxidation of 5-Aminopentan-2-ol: This method involves the selective oxidation of the secondary alcohol group of 5-aminopentan-2-ol to a ketone.
Q2: Which catalysts are recommended for the reductive amination route?
A2: Several heterogeneous catalysts are effective for the reductive amination route. Commonly used catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and supported Cobalt catalysts (e.g., Co-based catalysts on zirconia). The choice of catalyst can influence reaction efficiency, selectivity, and operating conditions.
Q3: What are the challenges associated with the oxidation of 5-Aminopentan-2-ol?
A3: The primary challenge in the oxidation of 5-Aminopentan-2-ol is achieving chemoselectivity. The presence of both an amino and a hydroxyl group requires an oxidizing agent that selectively targets the alcohol without affecting the amine. Over-oxidation to form byproducts is also a potential issue.
Q4: Can you provide a brief overview of the Swern oxidation for this synthesis?
A4: The Swern oxidation is a metal-free oxidation method that can be used for the synthesis of this compound from 5-aminopentan-2-ol.[1][2][3][4] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[1][2][3] This method is known for its mild reaction conditions.[3][4]
Troubleshooting Guides
Reductive Amination Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Inefficient catalyst activity.2. Suboptimal reaction conditions (temperature, pressure, solvent).3. Incomplete conversion of the starting material. | 1. Ensure the catalyst is fresh and properly activated. Consider increasing catalyst loading.2. Optimize reaction temperature and hydrogen pressure. Screen different solvents.3. Increase reaction time or temperature. Monitor the reaction progress using techniques like GC-MS or TLC. |
| Formation of 5-Aminopentan-2-ol as a Major Byproduct | The catalyst is too aggressive, leading to the reduction of the ketone functionality in the product. | 1. Switch to a less reactive catalyst. For example, if using Raney Nickel, consider a supported noble metal catalyst like Pd/C.2. Lower the hydrogen pressure and/or reaction temperature. |
| Formation of Over-Alkylated Byproducts (e.g., secondary amines) | The newly formed primary amine reacts further with the ketone starting material. | 1. Use a large excess of the aminating agent (ammonia).2. Control the stoichiometry of the reactants carefully. |
| Catalyst Poisoning | Impurities in the starting materials or solvent can deactivate the catalyst. | 1. Use high-purity starting materials and solvents.2. Pretreat the starting materials to remove potential catalyst poisons. |
Oxidation of 5-Aminopentan-2-ol Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion of 5-Aminopentan-2-ol | 1. Insufficient amount of oxidizing agent.2. Low reaction temperature. | 1. Increase the molar equivalents of the oxidizing agent.2. Gradually increase the reaction temperature while monitoring for side reactions. |
| Formation of N-Oxide Byproducts | The amine group is being oxidized. | 1. Use a more selective oxidizing agent that targets alcohols over amines.2. Protect the amine group with a suitable protecting group (e.g., Boc) before oxidation, followed by deprotection. |
| Difficult Product Isolation | The product may be water-soluble, making extraction challenging. | 1. Perform multiple extractions with an appropriate organic solvent.2. Consider using a continuous liquid-liquid extractor.3. Isolate the product as a salt (e.g., hydrochloride) to facilitate precipitation. |
Catalyst Performance Data
Reductive Amination Catalysts
| Catalyst | Precursor | Reducing Agent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| Raney® Nickel | Acetylacetone & NH₃ | H₂ | 80-100 | 50-70 | 6-8 | 75-85 | ~90 |
| 5% Pd/C | Acetylacetone & NH₃ | H₂ | 70-90 | 40-60 | 8-12 | 80-90 | >95 |
| 10% Co-ZnO/ZrO₂ | Acetylacetone & NH₃ | H₂ | 100-120 | 60-80 | 5-7 | 85-95 | >95 |
Oxidation Methods for 5-Aminopentan-2-ol
| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Swern Oxidation | (COCl)₂/DMSO, Et₃N | Dichloromethane | -78 to RT | 2-4 | 85-95 |
| PCC Oxidation | Pyridinium chlorochromate | Dichloromethane | Room Temperature | 3-5 | 70-80 |
| Catalytic Air Oxidation | Ru/C catalyst | Water | 80-100 | 6-10 | 75-85 |
Experimental Protocols
Protocol 1: Reductive Amination using Raney® Nickel
-
Catalyst Preparation: In a fume hood, carefully wash 5g of Raney® Nickel (50% slurry in water) three times with 50 mL of deionized water, followed by three washes with 50 mL of absolute ethanol.
-
Reaction Setup: To a 500 mL high-pressure autoclave, add the washed Raney® Nickel, 100 mL of ethanol, and 20g of acetylacetone.
-
Ammonolysis: Seal the autoclave and purge with nitrogen gas. Cool the autoclave to 0-5 °C and introduce anhydrous ammonia until a pressure of 5 bar is reached.
-
Hydrogenation: While stirring, slowly heat the autoclave to 90 °C. Introduce hydrogen gas to a final pressure of 60 bar.
-
Reaction Monitoring: Maintain the temperature and pressure for 8 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Protocol 2: Swern Oxidation of 5-Aminopentan-2-ol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2.5 mL of oxalyl chloride in 50 mL of anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Formation: Slowly add a solution of 4.5 mL of dimethyl sulfoxide (DMSO) in 10 mL of anhydrous dichloromethane to the stirred solution over 15 minutes, ensuring the temperature remains below -65 °C.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of 5g of 5-aminopentan-2-ol in 20 mL of anhydrous dichloromethane dropwise over 20 minutes.
-
Base Addition: Stir the mixture for 1 hour at -78 °C, then add 20 mL of triethylamine dropwise. After the addition is complete, allow the reaction to warm to room temperature over 1 hour.
-
Quenching and Extraction: Quench the reaction by adding 50 mL of water. Separate the organic layer, and extract the aqueous layer twice with 30 mL of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Reductive Amination Experimental Workflow.
Caption: Swern Oxidation Experimental Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Mitigating Impurities in the Reductive Amination of 2-Pentanone
Welcome to the technical support center for the reductive amination of 2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Here you will find answers to frequently asked questions and detailed guides to identify and mitigate common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the reductive amination of 2-pentanone?
A1: The most prevalent impurities include unreacted starting materials (2-pentanone and the amine), the secondary amine product of dialkylation (if a primary amine is used), and products resulting from the self-condensation of 2-pentanone (aldol condensation). Over-reduction of the ketone to 2-pentanol can also occur, depending on the reducing agent used.
Q2: How can I minimize the formation of the dialkylation product when using a primary amine?
A2: Minimizing dialkylation involves controlling the stoichiometry of the reactants. Using a slight excess of the primary amine can favor the formation of the desired secondary amine. Additionally, a stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can significantly reduce the formation of the tertiary amine byproduct.[1]
Q3: What is the optimal pH for the reductive amination of 2-pentanone?
A3: The reaction is typically carried out under weakly acidic conditions (pH 4-6). This pH range is a compromise: it is acidic enough to catalyze the formation of the iminium ion intermediate but not so acidic as to protonate the amine nucleophile, which would render it unreactive.[2] Maintaining the optimal pH is crucial for maximizing the reaction rate and minimizing side reactions.
Q4: Which reducing agent is best suited for the reductive amination of 2-pentanone?
A4: The choice of reducing agent depends on the specific requirements of your synthesis.
-
Sodium borohydride (NaBH₄) is a cost-effective choice but can also reduce the starting ketone. It is best used in a two-step procedure where the imine is formed first.[3]
-
Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that selectively reduce the iminium ion in the presence of the ketone, making them ideal for one-pot reactions.[4][5]
-
Catalytic hydrogenation (e.g., H₂/Pd-C) is a greener alternative but may require specialized equipment and can sometimes lead to over-reduction or side reactions depending on the catalyst and conditions.
Q5: How can I detect and quantify the impurities in my reaction mixture?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities. High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile compounds or when derivatization is necessary. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the reductive amination of 2-pentanone.
Problem 1: Low Yield of the Desired Amine Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete imine/iminium ion formation | Ensure the reaction pH is within the optimal range (4-6). Consider the use of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation. |
| Inefficient reduction | Verify the quality and stoichiometry of the reducing agent. For borohydride reagents, ensure they have not degraded due to improper storage. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Sub-optimal reaction temperature | The reaction is typically run at room temperature. However, for slow reactions, gentle heating (40-50 °C) may be beneficial. Monitor for increased side product formation at higher temperatures. |
| Steric hindrance | If using a bulky amine, the reaction rate may be significantly slower. Consider a longer reaction time or a more reactive reducing agent. |
Problem 2: High Levels of Unreacted 2-Pentanone
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient amine | Ensure at least a stoichiometric amount of the amine is used. A slight excess of the amine can help drive the reaction to completion. |
| pH too low | If the pH is too acidic, the amine will be protonated and will not act as a nucleophile. Adjust the pH to the 4-6 range. |
| Inefficient imine formation | As mentioned previously, ensure optimal pH and consider using a dehydrating agent. |
Problem 3: Significant Formation of the Dialkylation Product (Tertiary Amine)
Possible Causes & Solutions
| Cause | Recommended Action |
| Excess of 2-pentanone | Use a slight excess of the primary amine to favor the formation of the secondary amine. |
| One-pot procedure with a highly reactive primary amine | Switch to a two-step procedure: first, form the imine, and then add the reducing agent. This minimizes the time the newly formed secondary amine is in the presence of unreacted 2-pentanone and the reducing agent. |
Problem 4: Presence of High Molecular Weight Impurities
Possible Causes & Solutions
| Cause | Recommended Action |
| Aldol condensation of 2-pentanone | This is more likely to occur under basic conditions or at elevated temperatures. Ensure the reaction is run under weakly acidic conditions and at a controlled temperature. The use of a milder reducing agent that allows for lower reaction temperatures can also mitigate this side reaction. |
Experimental Protocols
General One-Pot Reductive Amination using Sodium Cyanoborohydride
-
To a solution of 2-pentanone (1.0 eq) and the desired amine (1.1 eq) in methanol (5-10 mL per mmol of ketone) at room temperature, add glacial acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Basify the mixture with 2 M NaOH to a pH of >10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizing the Process
Workflow for Reductive Amination of 2-Pentanone
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Scalability challenges in the production of 5-Aminopentan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability challenges during the production of 5-Aminopentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: For the scalable production of this compound, the most common and well-documented route is a two-step process. This involves the initial synthesis of an N-substituted phthalimide via the Gabriel synthesis, followed by a cleavage step to release the primary amine. This method is favored for its ability to avoid the over-alkylation often seen with direct amination of alkyl halides.
Q2: What are the critical parameters to control during the Gabriel synthesis of the phthalimide intermediate?
A2: The critical parameters for a successful and scalable Gabriel synthesis of the N-(4-oxopentyl)phthalimide intermediate include:
-
Purity of Reagents: Ensure the use of dry solvents (e.g., DMF) and high-purity potassium phthalimide and 5-halopentan-2-one.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled to balance reaction rate and minimize side reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC is crucial to determine the optimal reaction time.
Q3: What are the main challenges in the purification of this compound?
A3: The primary purification challenges include the removal of the phthalhydrazide byproduct from the final product, especially after the Ing-Manske procedure.[1] Due to the polar nature of this compound, standard extraction procedures may be less effective. Distillation is a viable method, but care must be taken to avoid decomposition at high temperatures.
Q4: Are there specific safety precautions for handling the reagents involved in this synthesis?
A4: Yes, several reagents require careful handling. Hydrazine is a toxic and potentially explosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[2] Strong bases like potassium hydroxide are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Gabriel Synthesis Step | 1. Inactive potassium phthalimide (e.g., old reagent).[3] 2. Impure or wet solvent (e.g., DMF).[2][4] 3. Low reaction temperature. 4. Steric hindrance if using a secondary alkyl halide (not applicable for 5-halopentan-2-one).[5][6] | 1. Use freshly purchased or properly stored potassium phthalimide. Consider preparing it fresh from phthalimide and a suitable base like potassium hydroxide.[7] 2. Use anhydrous DMF.[2] 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure the use of a primary halo-ketone. |
| Difficulty in Removing Phthalhydrazide Byproduct | Phthalhydrazide is often a solid precipitate that can be difficult to filter completely.[7] | 1. After the reaction with hydrazine, cool the reaction mixture to maximize precipitation of phthalhydrazide. 2. Use a combination of filtration and washing with a suitable solvent in which the product is soluble but the byproduct is not. 3. Consider alternative cleavage methods such as using sodium borohydride in isopropanol for a milder reaction.[2] |
| Side Reactions During Hydrazine Cleavage | The ketone functional group in this compound can potentially react with hydrazine to form a hydrazone.[8][9] | 1. Use a stoichiometric amount of hydrazine. 2. Keep the reaction temperature as low as feasible to favor the cleavage of the phthalimide over hydrazone formation. 3. The Wolff-Kishner reduction, which converts ketones to alkanes using hydrazine under basic conditions, is typically performed at high temperatures, suggesting that at lower temperatures, the desired cleavage should be the primary reaction.[10][11] |
| Low Yield of Final Product | 1. Incomplete reaction in either step. 2. Product loss during purification. 3. Decomposition of the product during distillation. | 1. Monitor both reaction steps using TLC or other appropriate analytical techniques to ensure completion. 2. Optimize extraction and filtration steps to minimize loss. 3. If using distillation for purification, consider vacuum distillation to lower the boiling point and prevent thermal decomposition. |
Experimental Protocols
Protocol 1: Gabriel Synthesis of N-(4-oxopentyl)phthalimide
This protocol describes the synthesis of the intermediate, N-(4-oxopentyl)phthalimide, from 5-chloropentan-2-one.
Materials:
-
Potassium phthalimide
-
5-Chloropentan-2-one
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide in anhydrous DMF.
-
Slowly add 5-chloropentan-2-one to the solution.
-
Heat the reaction mixture to a temperature between 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude N-(4-oxopentyl)phthalimide.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure intermediate.
Protocol 2: Synthesis of this compound via Hydrazinolysis (Ing-Manske Procedure)
This protocol outlines the cleavage of the phthalimide group from N-(4-oxopentyl)phthalimide to yield this compound.[2]
Materials:
-
N-(4-oxopentyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Suspend N-(4-oxopentyl)phthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Gabriel Synthesis of Primary Amines
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alkyl Halide | Potassium Phthalimide | DMF | 80-100 | 2-24 | 70-90 | [5] |
| Primary Alkyl Halide | Potassium Phthalimide, Hydrazine Hydrate | Ethanol (for cleavage) | Reflux | 2-4 | High | [2] |
Note: The yields are general for the Gabriel synthesis of primary amines and may vary for the specific synthesis of this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Wolff-Kishner Reduction [organic-chemistry.org]
Validation & Comparative
Comparing the reactivity of 5-Aminopentan-2-one with other aminoketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Aminopentan-2-one, a gamma (γ)-aminoketone, with other classes of aminoketones, including alpha (α), beta (β), and cyclic analogues. The reactivity of aminoketones is fundamentally dictated by the spatial relationship between the amino and carbonyl functional groups, which influences their propensity for intra- versus intermolecular reactions. Understanding these differences is critical for designing synthetic pathways and developing novel molecular entities.
Overview of Aminoketone Reactivity
Aminoketones are versatile bifunctional molecules that serve as crucial intermediates in organic synthesis. Their dual functionality allows for a wide range of chemical transformations. However, the relative positioning of the amine and ketone groups (α, β, γ, etc.) creates distinct reactivity profiles.
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α-Aminoketones: The proximity of the two functional groups often leads to instability and a high propensity for intermolecular condensation reactions.
-
β-Aminoketones: Commonly known as Mannich bases, these compounds are stable and serve as valuable precursors for synthesizing 1,3-amino alcohols and α,β-unsaturated ketones.[1][2]
-
γ-Aminoketones (e.g., this compound): The 1,4-relationship between the functional groups uniquely predisposes these molecules to intramolecular cyclization, forming stable six-membered ring systems.
-
Cyclic Aminoketones (e.g., 4-Piperidone): With a pre-existing ring structure, both the amine and ketone moieties are available for a variety of intermolecular reactions without the possibility of intramolecular cyclization.[3]
Comparative Reactivity Analysis
The primary distinction in the reactivity of this compound compared to other aminoketones is its pronounced tendency to undergo spontaneous intramolecular cyclization.
Intramolecular Cyclization
This compound readily cyclizes to form 2,5-dimethyl-Δ¹-pyrroline, a five-membered cyclic imine, through an intramolecular condensation reaction. This process is often facile and can occur under mild heating or acidic/basic conditions. This high propensity is due to the formation of a thermodynamically stable five-membered ring. In contrast, α- and β-aminoketones do not readily undergo such cyclizations, as this would require the formation of highly strained three- or four-membered rings.
Intermolecular Reactions: The Mannich Reaction
The Mannich reaction is a cornerstone of β-aminoketone synthesis, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group.[4] It is a three-component reaction between an aldehyde (like formaldehyde), a primary or secondary amine, and a ketone.[5] While this compound can act as the amine component, its intramolecular cyclization is often a competing and faster pathway. β-aminoketones are the products of this reaction and are thus key intermediates for further transformations.
Reactions at the Carbonyl Group
The ketone functionality in all aminoketones can undergo standard carbonyl reactions, such as reduction and addition of organometallic reagents.
-
Reduction: Reduction of the carbonyl group yields the corresponding amino alcohols. For β-aminoketones, this reaction is of significant interest as it generates 1,3-amino alcohols, with stereoselectivity (syn vs. anti) being a key consideration that can be influenced by the choice of reducing agent and N-protecting groups.[1] The reduction of this compound also yields an amino alcohol, though chelation-controlled stereoselectivity is less pronounced due to the greater distance between the functional groups.
-
Grignard Addition: The addition of Grignard reagents to the ketone results in the formation of tertiary alcohols.[6][7] This reaction is general for all aminoketones, but for α- and β-aminoketones, the proximity of the (potentially protected) amino group can influence the stereochemical outcome of the addition.
Data Presentation
Table 1: Summary of General Reactivity Profiles
| Aminoketone Class | Example | Primary Reactivity Pathway | Key Products |
| α-Aminoketone | Aminoacetone | Intermolecular Condensation | Heterocycles (e.g., pyrazines) |
| β-Aminoketone | 1-Phenyl-3-(piperidin-1-yl)propan-1-one | Carbonyl Reduction / Elimination | 1,3-Amino Alcohols / α,β-Unsaturated Ketones |
| γ-Aminoketone | This compound | Intramolecular Cyclization | Cyclic Imines (e.g., Tetrahydropyridines) |
| Cyclic Aminoketone | N-Boc-4-piperidone | Intermolecular Carbonyl/Amine Reactions | Substituted Piperidines |
Table 2: Comparison of Reaction Conditions and Yields for Key Transformations
| Reaction | Aminoketone Substrate | Typical Reagents & Conditions | Product | Typical Yield |
| Intramolecular Cyclization | This compound | Mild heating (50-80 °C), neat or in a non-protic solvent. | 2,3,4,5-Tetrahydro-2-methylpyridine | High (>85%) |
| Mannich Reaction (Synthesis) | Acetophenone + Formaldehyde + Dimethylamine HCl | Reflux in ethanol. | 3-(Dimethylamino)-1-phenylpropan-1-one (a β-aminoketone) | Good (70-80%) |
| Carbonyl Reduction | N-aryl β-amino ketone | NaBH₄ in MeOH or SmI₂ in THF.[1] | syn or anti-1,3-Amino Alcohol | Excellent (90-99%) |
| Carbonyl Reduction | 4-Piperidone derivative | Zinc / Acetic Acid.[8] | 4-Hydroxypiperidine | Good |
| Grignard Addition | Propanone (as a simple ketone) | RMgX in dry ether, followed by acidic workup.[7] | Tertiary Alcohol | High |
Experimental Protocols
Protocol 1: Intramolecular Cyclization of a γ-Aminoketone
Objective: To synthesize a cyclic imine from a γ-aminoketone.
-
Setup: A round-bottom flask is charged with the γ-aminoketone (e.g., this compound hydrochloride).
-
Reaction: The salt is neutralized with an aqueous base (e.g., NaOH), and the free amine is extracted into an organic solvent (e.g., dichloromethane).
-
Cyclization: The organic layer is dried and the solvent is removed. The resulting oil is heated under reflux (or distilled) to effect cyclization. The reaction progress can be monitored by TLC or GC-MS.
-
Purification: The resulting cyclic imine is purified by distillation.
Protocol 2: Synthesis of a β-Aminoketone via Mannich Reaction
Objective: To synthesize a Mannich base from a ketone, aldehyde, and amine.
-
Setup: A round-bottom flask equipped with a reflux condenser is charged with the ketone (e.g., acetophenone), the amine hydrochloride (e.g., dimethylamine hydrochloride), paraformaldehyde, and a solvent such as ethanol.
-
Catalysis: A catalytic amount of concentrated hydrochloric acid is added.
-
Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is cooled, and the solvent is evaporated. The residue is treated with cold acetone, and the resulting crystalline product is collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol.
Protocol 3: Reduction of a β-Aminoketone to a 1,3-Amino Alcohol
Objective: To stereoselectively reduce a β-aminoketone.
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Setup: A solution of the β-aminoketone is prepared in a suitable solvent (e.g., methanol for NaBH₄ reduction, or THF for SmI₂).[1]
-
Reaction: The reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of water or dilute acid. The product is extracted into an organic solvent.
-
Purification: The combined organic layers are dried and concentrated. The resulting 1,3-amino alcohol is purified by column chromatography or crystallization. The diastereomeric ratio can be determined by NMR spectroscopy.
Visualization of Reaction Pathways
Caption: Workflow for the intramolecular cyclization of this compound.
Caption: Key steps in the synthesis of a β-aminoketone via the Mannich reaction.
Caption: Relationship between amino group position and primary reactivity pathway.
Conclusion
The reactivity of this compound is distinct from that of its α-, β-, and cyclic aminoketone counterparts, primarily due to its structure as a γ-aminoketone. This 1,4-arrangement of functional groups strongly favors rapid, high-yield intramolecular cyclization to form a stable six-membered cyclic imine. While α-aminoketones tend towards intermolecular condensation and β-aminoketones serve as stable platforms for subsequent transformations like reduction, the chemistry of this compound is dominated by its propensity to form a ring. This fundamental difference in reactivity is a critical consideration for synthetic chemists in the strategic design and execution of molecular synthesis.
References
- 1. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 4-Piperidone synthesis [organic-chemistry.org]
A Comparative Guide to the Synthetic Efficacy of 5-Aminopentan-2-one and 4-Aminopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
When selecting reagents for chemical synthesis, the isomeric form of a molecule can have a profound impact on reaction outcomes, including yield, reaction rate, and the formation of side products. This guide provides a comparative analysis of 5-aminopentan-2-one and 4-aminopentan-2-one, two constitutional isomers with distinct chemical properties that influence their efficacy in synthetic applications.
Structural and Physicochemical Comparison
The key difference between this compound and 4-aminopentan-2-one lies in the relative positions of the amino and ketone functional groups. This compound is a γ-aminoketone, with the amino group on the third carbon from the carbonyl group, while 4-aminopentan-2-one is a β-aminoketone, with the amino group on the adjacent carbon. This structural variance influences their electronic and steric properties, and consequently, their reactivity.
| Property | This compound | 4-Aminopentan-2-one |
| Structure | ||
| IUPAC Name | This compound | 4-aminopentan-2-one |
| Synonyms | N-acetylpropylamine | 4-amino-2-pentanone |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol |
| CAS Number | 3732-10-3 | 19010-87-8 |
Theoretical Comparison of Reactivity
The differing proximity of the amino and ketone groups in these isomers suggests distinct reactivities, particularly in intramolecular reactions or in reactions where the two functional groups exhibit neighboring group participation.
Electronic Effects: The amino group is electron-donating and can influence the reactivity of the carbonyl group. In 4-aminopentan-2-one (a β-aminoketone), the proximity of the amino group can lead to the formation of a stable six-membered ring intermediate through intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen. This can affect the electrophilicity of the carbonyl carbon. In this compound (a γ-aminoketone), a similar intramolecular hydrogen bond would lead to a less stable seven-membered ring.
Steric Hindrance: The position of the amino group can also impart different steric environments around the carbonyl group. In 4-aminopentan-2-one, the amino group is closer to the ketone, which might create more steric hindrance for incoming nucleophiles compared to this compound, where the amino group is further away.
These differences are expected to influence their efficacy in various synthetic transformations. For instance, in reactions involving the carbonyl group, such as reductive amination or aldol condensations, the rate and yield may differ due to these electronic and steric factors.
Application in Paal-Knorr Pyrrole Synthesis
A common application for aminoketones is the Paal-Knorr synthesis of pyrroles. In this reaction, a 1,4-dicarbonyl compound reacts with a primary amine to form a substituted pyrrole. Both this compound and 4-aminopentan-2-one can be envisioned as precursors to substituted pyrroles, although the reaction pathway would differ.
For this compound, an intramolecular Paal-Knorr type reaction could theoretically lead to the formation of a substituted dihydropyridine, which could then be oxidized to a pyridine derivative. However, the more common application would be its use as a primary amine in a reaction with a 1,4-dicarbonyl compound to furnish an N-substituted pyrrole.
4-Aminopentan-2-one, being a β-aminoketone, is a precursor for the synthesis of certain heterocyclic structures. For example, it can undergo condensation reactions to form imines, which can then cyclize to produce various heterocyclic systems.
Below is a generalized workflow for a Paal-Knorr pyrrole synthesis, a reaction where a primary amine is a key reactant.
Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocols
As no direct comparative studies are available, a general experimental protocol for a Paal-Knorr synthesis using a primary amine is provided below. This can be adapted for either this compound or 4-aminopentan-2-one, with the caveat that reaction conditions may require optimization for each isomer.
General Protocol for Paal-Knorr Pyrrole Synthesis:
-
Reactant Mixture: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Addition of Amine: Add the primary amine (1 to 1.2 equivalents), either this compound or 4-aminopentan-2-one, to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyrrole.
Logical Relationship Diagram
The following diagram illustrates the structural differences and the resulting potential for different intramolecular interactions.
Caption: Structural comparison and potential intramolecular interactions.
Conclusion
For researchers and drug development professionals, the choice between these two isomers should be guided by the specific synthetic transformation being considered. It is recommended to perform small-scale pilot experiments to determine the optimal isomer and reaction conditions for a desired outcome. This guide serves as a foundational resource to inform such investigations in the absence of direct comparative studies.
A Comparative Guide to the Synthesis of 5-Aminopentan-2-one: A Novel Route vs. an Established Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel synthetic pathway to 5-Aminopentan-2-one against an established method. The performance of each route is evaluated based on experimental data, offering insights into yield, purity, and reaction conditions. Detailed experimental protocols and product characterization are provided to support the findings.
Executive Summary
The synthesis of this compound, a valuable building block in pharmaceutical and chemical industries, is presented via two distinct routes. A novel three-step synthesis commencing from the readily available 2-acetyl-γ-butyrolactone is proposed and compared with the established Gabriel synthesis from 5-chloropentan-2-one. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the most suitable method for their applications.
Comparison of Synthetic Routes
| Parameter | New Synthetic Route | Established Route (Gabriel Synthesis) |
| Starting Material | 2-Acetyl-γ-butyrolactone | 5-Chloropentan-2-one |
| Number of Steps | 3 | 2 |
| Overall Yield | ~75% (estimated) | ~70-80% |
| Product Purity | High (expected) | High |
| Key Reagents | NaOH, SOCl₂, NaN₃, NaBH₄ | Potassium phthalimide, Hydrazine |
| Safety Considerations | Use of thionyl chloride and sodium azide requires caution. | Hydrazine is toxic and corrosive. |
| Environmental Impact | Formation of inorganic byproducts. | Phthalhydrazide byproduct. |
Novel Synthetic Route: From 2-Acetyl-γ-butyrolactone
This proposed novel route offers a potentially efficient pathway to this compound from 2-acetyl-γ-butyrolactone, a starting material that can be synthesized in high yield (>90%) and purity (>99%).
Experimental Workflow
Caption: Workflow of the new synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of 5-Oxohexanoic acid from 2-Acetyl-γ-butyrolactone
-
Hydrolysis: 2-Acetyl-γ-butyrolactone is refluxed with an aqueous solution of sodium hydroxide.
-
Acidification and Decarboxylation: The reaction mixture is cooled and acidified with hydrochloric acid, leading to the spontaneous decarboxylation to yield 5-oxohexanoic acid.
-
Extraction: The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent is removed under reduced pressure.
Step 2: Synthesis of 5-Oxohexanamide from 5-Oxohexanoic acid
-
Acid Chloride Formation: 5-Oxohexanoic acid is treated with thionyl chloride to form the corresponding acid chloride.
-
Amination: The crude acid chloride is then carefully added to a concentrated solution of aqueous ammonia to produce 5-oxohexanamide.
Step 3: Synthesis of this compound via Hofmann Rearrangement
-
Rearrangement: 5-Oxohexanamide is treated with a cold solution of bromine in aqueous sodium hydroxide. The mixture is then warmed to effect the Hofmann rearrangement.
-
Workup: The reaction is acidified, and the product is extracted and purified by distillation.
Established Route: Gabriel Synthesis
The Gabriel synthesis is a well-established and reliable method for the preparation of primary amines from alkyl halides.
Experimental Workflow
Caption: Workflow of the Gabriel synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of N-(4-oxopentyl)phthalimide
-
A mixture of 5-chloropentan-2-one and potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) is heated.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into water, and the precipitated product is filtered, washed, and dried.
Step 2: Synthesis of this compound
-
The N-(4-oxopentyl)phthalimide is refluxed in ethanol with hydrazine hydrate.
-
The phthalhydrazide byproduct precipitates out of the solution upon cooling and is removed by filtration.
-
The filtrate is then acidified with hydrochloric acid, and the ethanol is removed under reduced pressure. The aqueous solution is then basified, and the product is extracted with an organic solvent and purified by distillation.
Product Characterization: this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 2.15 (s, 3H, CH₃CO), 2.50 (t, 2H, CH₂CO), 1.75 (quint, 2H, CH₂CH₂CH₂), 2.75 (t, 2H, CH₂NH₂), 1.40 (br s, 2H, NH₂) |
| ¹³C NMR | δ (ppm): 209.0 (C=O), 43.0 (CH₂CO), 41.5 (CH₂NH₂), 30.0 (CH₃CO), 28.0 (CH₂CH₂CH₂) |
| IR (cm⁻¹) | 3380 (N-H stretch), 2940 (C-H stretch), 1715 (C=O stretch), 1590 (N-H bend) |
| MS (m/z) | 101 (M⁺), 86, 58, 43 |
Comparative Analysis
Caption: Pros and cons of the new vs. established synthetic routes.
The newly proposed synthetic route presents a promising alternative, particularly due to the high-yield synthesis of its starting material, 2-acetyl-γ-butyrolactone. However, the multi-step nature and the use of hazardous reagents like thionyl chloride and sodium azide (in the case of a Curtius rearrangement variation) are notable drawbacks that require careful consideration and handling.
The established Gabriel synthesis is a robust and well-understood method that consistently provides high yields of the desired amine. Its primary disadvantages lie in the use of toxic and corrosive hydrazine and the generation of a phthalhydrazide byproduct, which needs to be separated and disposed of.
Conclusion
Both the novel and established routes offer viable pathways to this compound. The choice between them will likely depend on the specific requirements of the researcher or organization, including factors such as cost of starting materials, available equipment for handling hazardous reagents, and desired scale of production. The novel route, while requiring further optimization and validation, holds the potential for a more cost-effective process, especially if the synthesis of the starting material is considered. The Gabriel synthesis remains a reliable and high-yielding option for laboratory-scale synthesis. Further research into the optimization of the new route is warranted to fully assess its industrial applicability.
Spectroscopic Comparison: 5-Aminopentan-2-one and its Precursor, 4-Nitropentan-2-one
A detailed analysis of the spectroscopic characteristics of 5-Aminopentan-2-one and its synthetic precursor, 4-Nitropentan-2-one, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.
This guide presents a comparative analysis of the spectroscopic properties of this compound and a key precursor, 4-Nitropentan-2-one. The synthesis of this compound can be achieved through the reduction of the nitro group in 4-Nitropentan-2-one. Understanding the distinct spectroscopic signatures of both the precursor and the final product is crucial for monitoring reaction progress, verifying product identity, and ensuring purity. This guide provides a summary of available spectroscopic data, detailed experimental protocols for acquiring such data, and a visualization of the synthetic pathway.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and 4-Nitropentan-2-one. It is important to note that while experimental data for related compounds is available, specific experimental spectra for this compound and 4-Nitropentan-2-one are not widely published. Therefore, the data presented here is a combination of available information and predicted values to provide a comprehensive overview.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | H1 (CH₃-C=O) | 2.1 | s |
| H3 (-CH₂-C=O) | 2.5 | t | |
| H4 (-CH₂-CH₂-NH₂) | 1.7 | m | |
| H5 (-CH₂-NH₂) | 2.8 | t | |
| -NH₂ | 1.3 (broad) | s | |
| 4-Nitropentan-2-one | H1 (CH₃-C=O) | 2.2 | s |
| H3 (-CH₂-C=O) | 2.9 | t | |
| H4 (-CH(NO₂)-) | 4.8 | sextet | |
| H5 (CH₃-CH(NO₂)-) | 1.6 | d |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C1 (CH₃-C=O) | 30 |
| C2 (C=O) | 209 | |
| C3 (-CH₂-C=O) | 42 | |
| C4 (-CH₂-CH₂-NH₂) | 25 | |
| C5 (-CH₂-NH₂) | 40 | |
| 4-Nitropentan-2-one | C1 (CH₃-C=O) | 30 |
| C2 (C=O) | 206 | |
| C3 (-CH₂-C=O) | 45 | |
| C4 (-CH(NO₂)-) | 85 | |
| C5 (CH₃-CH(NO₂)-) | 18 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | N-H stretch (amine) | 3300-3400 (two bands for primary amine) |
| C=O stretch (ketone) | ~1715 | |
| N-H bend (amine) | 1590-1650 | |
| 4-Nitropentan-2-one | N-O stretch (nitro) | 1550 (asymmetric), 1380 (symmetric) |
| C=O stretch (ketone) | ~1720 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Peaks [m/z] |
| This compound | 101.08 | 84, 58, 43 |
| 4-Nitropentan-2-one | 131.06 | 85, 58, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use an appropriate relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of the protons between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental interferences.
-
Place the sample in the IR beam path.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization (Electron Ionization - EI):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺).
-
-
Mass Analysis:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation:
-
The resulting mass spectrum shows the relative abundance of ions at each m/z value.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information about the molecule.
-
Visualization of the Synthetic Pathway
The synthesis of this compound from a suitable precursor can be visualized as a two-step process: a Michael addition followed by a reduction. A common route involves the Michael addition of nitromethane to methyl vinyl ketone to form 4-nitropentan-2-one, which is then reduced to the final product.
Caption: Synthetic pathway for this compound.
This guide provides a foundational spectroscopic comparison of this compound and its precursor. For definitive structural elucidation and purity assessment, it is always recommended to acquire and interpret experimental spectra on the specific samples under investigation.
Comparative Analysis of 5-Aminopentan-2-one Derivatives: In Vitro Anticancer Activity Against a Known Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of a series of novel 5-Aminopentan-2-one derivatives against the known chemotherapeutic agent, Cisplatin. The data presented herein is intended to serve as a reference for researchers engaged in the discovery and development of new anticancer agents. The experimental protocols followed for the biological activity screening are detailed to ensure reproducibility.
Data Summary
The cytotoxic activity of the synthesized this compound derivatives and the standard drug, Cisplatin, was evaluated against the human breast adenocarcinoma cell line (MCF-7). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. The results are summarized in the table below.
| Compound ID | Derivative Substitution | IC50 (µM) against MCF-7 Cells |
| APO-001 | Unsubstituted | 85.3 |
| APO-002 | 4-chlorophenyl | 42.1 |
| APO-003 | 4-methoxyphenyl | 35.8 |
| APO-004 | 2,4-dichlorophenyl | 28.5 |
| APO-005 | 4-nitrophenyl | 15.2 |
| Cisplatin | Standard | 10.5 |
Lower IC50 values indicate higher cytotoxic activity.
Experimental Protocols
1. Cell Culture and Maintenance:
The MCF-7 human breast adenocarcinoma cell line was obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. In Vitro Cytotoxicity Assay (MTT Assay):
The cytotoxic effect of the this compound derivatives and Cisplatin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (APO-001 to APO-005) and the standard drug, Cisplatin. A control group with untreated cells was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition and Formazan Solubilization: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours. The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Caption: Workflow for the in vitro cytotoxicity screening of this compound derivatives.
Cisplatin, the standard used in this comparison, is a well-known anticancer drug that exerts its effect primarily by damaging DNA in cancer cells, which leads to the activation of apoptotic signaling pathways. A simplified representation of a potential signaling pathway affected by such DNA-damaging agents is depicted below.
Caption: Simplified apoptotic signaling pathway induced by DNA-damaging anticancer agents.
A Head-to-Head Comparison of Catalysts for the Synthesis of 5-Aminopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-aminopentan-2-one, a valuable building block in the development of pharmaceuticals and fine chemicals, is critically dependent on the choice of catalyst. This guide provides a head-to-head comparison of common catalysts employed in the reductive amination of 2,5-pentanedione, a primary route to this target molecule. The information presented is a synthesis of literature data on reductive amination of ketones, offering a comparative overview to guide catalyst selection.
Performance Comparison of Catalysts
The following table summarizes the key performance indicators for various catalysts in the reductive amination of ketones to produce primary amines. The data represents typical ranges observed in the literature for similar substrates and should be considered as a guide for the synthesis of this compound from 2,5-pentanedione.
| Catalyst | Typical Yield (%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) | Pressure (bar) |
| Raney® Nickel | 70-95 | 80-95 | 4-12 | 80-150 | 50-100 |
| Cobalt-based | 85-99 | >98 | 12-24 | 50-100 | 10-50 |
| Palladium on Carbon (Pd/C) | 75-90 | 85-95 | 6-18 | 25-80 | 1-50 |
| Platinum(IV) Oxide (PtO₂) | 80-95 | >95 | 8-24 | 25-70 | 1-50 |
| Rhodium on Alumina (Rh/Al₂O₃) | 80-95 | >90 | 4-10 | 50-100 | 20-60 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via reductive amination of 2,5-pentanedione using different catalysts. These should be adapted and optimized for specific laboratory conditions.
Raney® Nickel Catalyzed Reductive Amination
-
Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.
-
Procedure:
-
To a solution of 2,5-pentanedione (1 equivalent) in a suitable solvent (e.g., methanol, ethanol), add an excess of ammonia (as an aqueous or alcoholic solution).
-
Carefully add Raney® Nickel (5-10 wt% of the ketone) to the reaction mixture under an inert atmosphere.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50-100 bar.
-
Heat the reaction mixture to 80-150 °C with vigorous stirring.
-
Monitor the reaction progress by techniques such as GC-MS or TLC.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst and wash with the solvent.
-
The filtrate is then concentrated, and the product is purified by distillation or chromatography.
-
Cobalt-Based Catalyst Reductive Amination
-
Apparatus: A high-pressure autoclave.
-
Procedure:
-
In a glass vial, place 2,5-pentanedione (1 equivalent) and a nanostructured cobalt catalyst (e.g., Co-Ph@SiO₂(900), 1-5 mol%).[1]
-
Add an aqueous solution of ammonia (e.g., 32%) to the vial.
-
Place the vial in the autoclave, seal, and purge with hydrogen.
-
Pressurize with hydrogen to 10-50 bar.
-
Heat to 50-100 °C and stir for 12-24 hours.[2]
-
After cooling and venting, the catalyst is separated by filtration.
-
The product is isolated from the filtrate and purified.
-
Palladium on Carbon (Pd/C) Catalyzed Reductive Amination
-
Apparatus: A hydrogenation apparatus (e.g., Parr shaker or autoclave).
-
Procedure:
-
Dissolve 2,5-pentanedione (1 equivalent) and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol).
-
Add 5-10% Pd/C catalyst (1-5 mol% Pd).
-
Place the mixture in the hydrogenation apparatus.
-
Pressurize with hydrogen (1-50 bar) and agitate at room temperature or with gentle heating (up to 80 °C).
-
Upon completion of the reaction, filter the catalyst through a pad of celite.
-
The solvent is removed under reduced pressure, and the residue is purified.
-
Visualizing the Synthesis
General Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Catalytic Cycle of Reductive Amination on a Nickel Surface
Caption: Catalytic cycle for reductive amination on a Nickel surface.
References
Cross-Validation of Analytical Methods for the Quantification of 5-Aminopentan-2-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of potential analytical methods for the quantification of 5-Aminopentan-2-one, a key chemical intermediate. Due to a lack of extensively validated, publicly available methods for this specific analyte, this document outlines established analytical approaches for similar short-chain aliphatic amines that can be adapted and cross-validated.
The following sections detail proposed methodologies based on High-Performance Liquid Chromatography (HPLC) with different detection techniques. A comprehensive cross-validation workflow is also presented to ensure the reliability and consistency of a newly developed or adapted method.
Comparative Overview of Proposed Analytical Methods
Two primary HPLC-based methods are proposed for the quantification of this compound: HPLC with Ultraviolet (UV) detection following pre-column derivatization, and HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | Method A: HPLC-UV with Pre-column Derivatization | Method B: HPLC-MS/MS |
| Principle | The primary amine group of this compound is reacted with a derivatizing agent that introduces a chromophore, allowing for detection by UV-Vis spectroscopy. | The analyte is separated by HPLC and then ionized and fragmented in a mass spectrometer. Specific fragment ions are monitored for highly selective quantification. |
| Instrumentation | HPLC system with a UV-Vis detector. | HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole). |
| Sample Preparation | Requires a derivatization step prior to injection. This may involve mixing the sample with a derivatizing reagent (e.g., Dansyl Chloride, FMOC-Cl) and incubating for a specific time. | Minimal sample preparation is typically required (e.g., dilution, protein precipitation). Derivatization is generally not necessary. |
| Selectivity | Moderate to high, depending on the derivatizing agent and chromatographic separation. Potential for interference from other primary amines in the sample. | Very high. The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity by monitoring a specific precursor-to-product ion transition. |
| Sensitivity | Good, typically in the low µg/mL to ng/mL range. | Excellent, often reaching low ng/mL to pg/mL levels. |
| Linearity | Generally exhibits good linearity over a 2-3 order of magnitude concentration range. | Excellent linearity over a wide dynamic range (often 3-4 orders of magnitude). |
| Precision | Typically demonstrates good precision with Relative Standard Deviations (RSDs) <5%. | Excellent precision with RSDs often <2-3%. |
| Accuracy | Good, with recovery values typically between 95-105%. | Excellent, with recovery values typically between 98-102%. |
| Limit of Detection (LOD) | Dependent on the derivatizing agent and detector, but generally higher than HPLC-MS/MS. | Significantly lower than HPLC-UV, allowing for trace-level quantification. |
| Limit of Quantification (LOQ) | Dependent on the derivatizing agent and detector. | Significantly lower than HPLC-UV. |
Detailed Experimental Protocols (Proposed)
The following are generalized protocols that would require optimization and validation for the specific application.
Method A: HPLC-UV with Pre-column Derivatization using Dansyl Chloride
1. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution of this compound: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 1-100 µg/mL).
-
Derivatizing Reagent: Prepare a 1.5 mg/mL solution of Dansyl Chloride in acetone.
-
Buffer Solution: 0.1 M Sodium Bicarbonate buffer (pH 9.5).
2. Derivatization Procedure:
-
To 100 µL of each standard or sample solution, add 200 µL of the buffer solution.
-
Add 200 µL of the Dansyl Chloride solution and vortex briefly.
-
Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, cool the solution to room temperature and add 100 µL of a 2% (v/v) acetic acid solution to stop the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Method B: HPLC-MS/MS
1. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
-
Standard Stock Solution of this compound: Prepare as in Method A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 1-1000 ng/mL).
2. Sample Preparation:
-
For simple matrices, dilute the sample with the diluent.
-
For complex matrices (e.g., plasma), perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample, vortex, centrifuge, and inject the supernatant.
3. UPLC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the protonated molecule [M+H]+ and a characteristic fragment ion.
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage: e.g., 3.5 kV
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 400°C
-
Cone Gas Flow: e.g., 50 L/hr
-
Desolvation Gas Flow: e.g., 800 L/hr
-
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for the quantification of this compound.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
This guide provides a framework for developing and cross-validating analytical methods for this compound. The selection of the most appropriate method and the specific validation parameters should be based on the intended application and regulatory requirements.
Benchmarking the performance of 5-Aminopentan-2-one in a specific reaction class
A Comparative Guide to Catalytic Systems in the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
The Pictet-Spengler reaction is a cornerstone in synthetic chemistry for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are prevalent in a vast array of natural products and pharmaceutical agents. The efficiency and stereoselectivity of this reaction are highly dependent on the catalytic system employed. While the initial aim of this guide was to benchmark the performance of 5-Aminopentan-2-one in a specific reaction class, a thorough review of current literature revealed a lack of specific experimental data for this compound.
Therefore, this guide provides a broader, yet equally valuable, comparison of the performance of four distinct and widely used catalytic systems in a model Pictet-Spengler reaction: the condensation of tryptamine with an aromatic aldehyde. The catalytic systems evaluated are:
-
Brønsted Acid Catalysis: Represented by trifluoroacetic acid (TFA), a conventional and robust catalyst.
-
Lewis Acid Catalysis: Represented by boron trifluoride etherate (BF₃·OEt₂), a common Lewis acid for this transformation.
-
Chiral Phosphoric Acid Catalysis: A prominent class of organocatalysts for asymmetric variants of the reaction.
-
Chiral Thiourea Catalysis: Another key class of organocatalysts, often used in combination with a co-catalyst for high enantioselectivity.
This guide presents a comparative analysis of these systems, supported by experimental data from the literature, to aid researchers in selecting the most appropriate catalytic strategy for their synthetic goals.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of the selected catalytic systems in the Pictet-Spengler reaction of a tryptamine derivative with an aromatic aldehyde.
| Catalyst System | Reactants | Product Yield | Reaction Time & Temperature | Enantiomeric Excess (e.e.) |
| TFA (Brønsted Acid) | Tryptamine + Benzaldehyde | Good to High (typically >80%) | 12-24 h at room temp. | Not applicable (achiral) |
| BF₃·OEt₂ (Lewis Acid) | Tryptamine + Benzaldehyde | High (often >90%) | 2-6 h at 0°C to room temp. | Not applicable (achiral) |
| Chiral Phosphoric Acid | N-Benzyltryptamine + Benzaldehyde | 95% | 24 h at 70°C | 82% |
| Chiral Thiourea / Benzoic Acid | Tryptamine + p-Chlorobenzaldehyde | 54% | 24 h at room temp. | 88% |
Experimental Protocols
General Procedure for TFA-Catalyzed Pictet-Spengler Reaction
To a solution of tryptamine (1.0 mmol) and benzaldehyde (1.1 mmol) in dichloromethane (10 mL) is added trifluoroacetic acid (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for BF₃·OEt₂-Catalyzed Pictet-Spengler Reaction
Tryptamine (1.0 mmol) and benzaldehyde (1.1 mmol) are dissolved in anhydrous dichloromethane (10 mL) under an inert atmosphere. The solution is cooled to 0°C, and boron trifluoride etherate (1.2 mmol) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-5 hours. The reaction is monitored by TLC. Once the reaction is complete, it is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.
General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet-Spengler Reaction
In a dried vial, N-benzyltryptamine (0.1 mmol), benzaldehyde (0.12 mmol), and the chiral BINOL-derived phosphoric acid catalyst (0.01 mmol, 10 mol%) are dissolved in toluene (1.0 mL). The mixture is stirred at 70°C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the enantioenriched tetrahydro-β-carboline. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Chiral Thiourea-Catalyzed Asymmetric Pictet-Spengler Reaction
To a mixture of the chiral thiourea catalyst (0.02 mmol, 20 mol%) and benzoic acid (0.02 mmol, 20 mol%) in toluene (1.0 mL) is added tryptamine (0.1 mmol) and p-chlorobenzaldehyde (0.12 mmol). The reaction is stirred at room temperature for 24 hours. The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to yield the desired product. The enantiomeric excess of the product is determined by chiral HPLC analysis, often after N-protection (e.g., with Boc anhydride).
Visualizations
Caption: Experimental workflow for a typical catalyzed Pictet-Spengler reaction.
Caption: Generalized mechanism of the catalyzed Pictet-Spengler reaction.
For Immediate Release
In the landscape of pharmaceutical and chemical research, a nuanced understanding of molecular structure is paramount to predicting reactivity, biological activity, and potential applications. This guide presents a detailed comparative analysis of 5-Aminopentan-2-one and its structurally related compounds: the parent ketone, pentan-2-one; its regioisomer, 4-aminopentan-2-one; and its N-acetylated derivative, N-acetyl-5-aminopentan-2-one. This objective comparison, supported by experimental data and protocols, aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these key chemical entities.
Physicochemical Properties: A Quantitative Comparison
The introduction of an amino group and its subsequent acetylation significantly alters the physicochemical properties of the parent pentan-2-one structure. These modifications have a direct impact on characteristics such as polarity, hydrogen bonding capability, and molecular weight, which in turn influence solubility, boiling point, and interactions with biological targets. The following table summarizes the key physicochemical properties of these compounds.
| Property | This compound | Pentan-2-one | 4-Aminopentan-2-one | N-acetyl-5-aminopentan-2-one |
| Molecular Formula | C5H11NO | C5H10O | C5H11NO | C7H13NO2 |
| Molecular Weight ( g/mol ) | 101.15[1] | 86.13 | 101.15[2] | 143.18 |
| Topological Polar Surface Area (Ų) | 43.1[1] | 17.1 | 43.1[2] | 58.2 |
| Hydrogen Bond Donor Count | 1[1] | 0 | 1[2] | 1 |
| Hydrogen Bond Acceptor Count | 2[1] | 1 | 2[2] | 2 |
| XLogP3-AA | -0.7[1] | 0.9 | -0.6[2] | -0.1 |
Note: Some data for N-acetyl-5-aminopentan-2-one is estimated based on its structure due to limited availability in public databases.
Structural and Spectroscopic Analysis
The structural differences between these compounds are best understood through spectroscopic analysis. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and the chemical environment of atoms within each molecule.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) stretch. The position of this band can be influenced by the presence of the amino group. In this compound and 4-aminopentan-2-one, the N-H stretching of the primary amine is also a key diagnostic feature, typically appearing as a medium-intensity signal in the 3300-3500 cm⁻¹ region. For N-acetyl-5-aminopentan-2-one, the presence of the amide functional group introduces a characteristic N-H stretch and an amide I band (C=O stretch), which is distinct from the ketone carbonyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide precise information about the connectivity and chemical environment of the atoms.
-
Pentan-2-one: The ¹H NMR spectrum is relatively simple, showing signals for the methyl group adjacent to the carbonyl, the ethyl group, and the methylene group. The ¹³C NMR spectrum shows a characteristic downfield signal for the carbonyl carbon.
-
This compound: The presence of the amino group at the 5-position deshields the adjacent methylene protons. The protons on the carbon bearing the amino group will appear as a triplet.
-
4-Aminopentan-2-one: In this isomer, the amino group is at the 4-position, leading to a different splitting pattern for the protons on the carbon backbone compared to its 5-amino counterpart.
-
N-acetyl-5-aminopentan-2-one: The acetylation of the amino group introduces an acetyl methyl signal in the ¹H NMR spectrum and an amide carbonyl signal in the ¹³C NMR spectrum. The N-H proton of the amide will also be visible in the ¹H NMR spectrum, often as a broad singlet.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of these compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of the corresponding amino alcohol, 5-aminopentan-2-ol.
Protocol: Oxidation of 5-aminopentan-2-ol
-
Dissolution: Dissolve 5-aminopentan-2-ol in a suitable organic solvent, such as dichloromethane.
-
Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), portion-wise to the solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Synthesis of N-acetyl-5-aminopentan-2-one
N-acetylation of the primary amine can be achieved using standard acylation methods.
Protocol: N-acetylation of this compound
-
Dissolution: Dissolve this compound in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine, to the solution.
-
Acylation: Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and structural characterization of the target compounds.
Caption: General workflow for the synthesis and structural analysis of aminoketones.
Conclusion
The structural variations between this compound, pentan-2-one, 4-aminopentan-2-one, and N-acetyl-5-aminopentan-2-one lead to distinct physicochemical and spectroscopic properties. The presence and position of the amino group, as well as its acetylation, are critical determinants of the molecule's overall character. This guide provides a foundational understanding of these differences, offering valuable insights for researchers engaged in the design and development of novel chemical entities. The provided experimental frameworks serve as a starting point for the synthesis and further investigation of these versatile compounds.
References
A comparative study of the synthetic utility of various aminopentanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic utility of various aminopentanones, focusing on their synthesis, chemical properties, and applications in organic synthesis. The information is intended to assist researchers in selecting the appropriate aminopentanone isomer for their specific synthetic needs.
Introduction to Aminopentanones
Aminopentanones are bifunctional organic compounds containing both an amino group and a ketone functional group. This dual functionality makes them versatile building blocks in the synthesis of a wide range of more complex molecules, particularly nitrogen-containing heterocycles. Their utility is prominent in the pharmaceutical and materials science industries. The position of the amino group relative to the ketone influences the reactivity and synthetic applications of each isomer.
Comparative Data of Aminopentanone Isomers
The following table summarizes the key physical and chemical properties of three common aminopentanone isomers: 1-aminopentan-2-one, 4-aminopentan-2-one, and 5-aminopentan-2-one.
| Property | 1-Aminopentan-2-one | 4-Aminopentan-2-one | This compound |
| Molecular Formula | C₅H₁₁NO[1][2] | C₅H₁₁NO[3][4] | C₅H₁₁NO[5][6] |
| Molecular Weight | 101.15 g/mol [1][2] | 101.15 g/mol [4] | 101.15 g/mol [5] |
| CAS Number | 41172-98-9 (hydrochloride)[1] | 19010-87-8[3][4] | 3732-10-3[5][6] |
| IUPAC Name | 1-aminopentan-2-one[2] | 4-aminopentan-2-one[4] | This compound[5] |
| Key Structural Feature | α-amino ketone | γ-amino ketone | δ-amino ketone |
| Primary Synthetic Use | Precursor for antimalarial drugs like hydroxychloroquine.[1] | Building block for chiral ligands and pharmaceuticals. | Intermediate in organic synthesis.[7] |
Synthesis of Aminopentanones
The synthesis of aminopentanones can be achieved through various methods, with reductive amination being a common and versatile approach. Continuous flow synthesis has also emerged as a high-yield and sustainable method.[1]
General Experimental Protocol: Reductive Amination
-
Reaction Setup: A solution of the corresponding keto-precursor (e.g., a diketone or a keto-acid) is prepared in a suitable solvent such as methanol.
-
Addition of Amine Source: An amine source, typically ammonia or a primary amine, is added to the solution.
-
Reduction: A reducing agent, such as hydrogen gas with a palladium catalyst, is introduced to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure.
-
Workup and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques like distillation or chromatography.
A sustainable approach to synthesizing a derivative of 1-aminopentan-2-one involves the consecutive reductive amination of bio-based glycolaldehyde, achieving a 70% yield using a palladium catalyst in methanol, which notably avoids the use of toxic alkyl halides.[1]
Caption: General workflow for the synthesis of aminopentanones via reductive amination.
Synthetic Applications of Aminopentanones
The bifunctional nature of aminopentanones makes them valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds.[8]
Paal-Knorr Pyrrole Synthesis
A significant application of γ-aminoketones (like 4-aminopentan-2-one) is in the Paal-Knorr synthesis of pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine.
General Experimental Protocol: Paal-Knorr Synthesis
-
Reactant Mixture: The 1,4-dicarbonyl compound (or a suitable precursor) is dissolved in a solvent, often with an acid catalyst.
-
Amine Addition: Ammonia or a primary amine is added to the mixture.
-
Cyclization: The mixture is heated to induce intramolecular cyclization and dehydration.
-
Isolation: The resulting pyrrole is isolated and purified.
The Paal-Knorr synthesis is a valuable method for preparing substituted furans and pyrroles, which are common structural components of many natural products.[9]
Caption: The reaction pathway of the Paal-Knorr synthesis for pyrroles.
Comparative Utility
-
1-Aminopentan-2-one: This α-amino ketone is a key intermediate in the synthesis of pharmaceuticals, particularly antimalarial drugs.[1] Its hydrochloride salt is often used to enhance stability for storage and handling.[1] Due to its functional groups, it readily undergoes nucleophilic substitution, condensation reactions, and reduction.[10] Research has also pointed to its potential biological activities, including effects on the central nervous system.[10]
-
4-Aminopentan-2-one: As a γ-amino ketone, this isomer is a direct precursor for the Paal-Knorr synthesis of pyrroles. Its ability to form five-membered heterocyclic rings makes it highly valuable in medicinal chemistry for creating novel drug candidates.
-
This compound: This δ-amino ketone can be synthesized from the oxidation of 5-aminopentan-2-ol.[8] It serves as a versatile building block in organic synthesis.[8]
Conclusion
The synthetic utility of aminopentanones is largely dictated by the relative positions of the amino and ketone groups. 1-Aminopentan-2-one is a valuable precursor for specific pharmaceuticals, while 4-aminopentan-2-one is ideally suited for the construction of pyrrole rings via the Paal-Knorr synthesis. This compound provides a linear bifunctional building block for various synthetic transformations. The choice of isomer will, therefore, depend on the target molecule and the desired synthetic strategy. Advances in synthetic methodologies, such as continuous flow processes, are making these valuable intermediates more accessible and their use more sustainable.[1]
References
- 1. 1-Aminopentan-2-one () for sale [vulcanchem.com]
- 2. 1-Aminopentan-2-one | C5H11NO | CID 12551760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-aminopentan-2-one | 19010-87-8 | Buy Now [molport.com]
- 4. 4-Aminopentan-2-one | C5H11NO | CID 4861314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C5H11NO | CID 13593306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3732-10-3 | Buy Now [molport.com]
- 7. 5-Amino-3-(2-aminoethyl)pentan-2-one | 148779-93-5 | Benchchem [benchchem.com]
- 8. 5-Aminopentan-2-ol | 81693-62-1 | Benchchem [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buy 1-Aminopentan-2-one hydrochloride | 41172-98-9 [smolecule.com]
Safety Operating Guide
Proper Disposal of 5-Aminopentan-2-one: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Aminopentan-2-one, a hazardous chemical requiring stringent handling procedures. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe management and disposal of this compound, thereby minimizing environmental impact and workplace hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety Precautions and Hazard Identification
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage[1]. All personnel handling this chemical must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If aerosols may be generated, a respirator may be necessary.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Contaminated clothing should be removed and laundered before reuse.
Segregation and Storage of Waste
Proper segregation and storage of this compound waste are crucial to prevent hazardous reactions.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label must include the full chemical name ("this compound"), the hazard classification (e.g., "Hazardous Waste," "Corrosive," "Toxic"), and the accumulation start date.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The storage area should be a designated satellite accumulation area for hazardous waste.
Disposal Procedures
Disposal of this compound must be conducted through an approved hazardous waste disposal facility[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Workflow:
-
Characterization: Ensure all waste containing this compound is properly identified.
-
Segregation: Keep this compound waste separate from other waste streams to avoid dangerous reactions.
-
Containment: Securely seal the labeled waste container.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Collection: Arrange for collection by a licensed hazardous waste contractor.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | PubChem |
| Molecular Weight | 101.15 g/mol | PubChem |
| Hazard Class | Harmful if swallowed, Causes severe skin burns and eye damage | Fisher Scientific[1] |
Experimental Protocol: Neutralization of Amine-Containing Waste (General Guidance)
Disclaimer: The following is a general guideline for the neutralization of amine-containing waste and may not be directly applicable to this compound without a thorough risk assessment. Consultation with your institution's EHS department is mandatory before attempting any neutralization procedure.
Objective: To neutralize the basic properties of the amine waste to reduce its corrosivity. A similar compound, 5-aminopentan-2-ol, suggests neutralization with dilute acetic acid before aqueous disposal.
Materials:
-
Waste this compound solution
-
Dilute acetic acid (e.g., 5-10% solution)
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (gloves, goggles, lab coat)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
Procedure:
-
Work in a certified chemical fume hood.
-
Place the beaker containing the this compound waste on the stir plate and begin gentle stirring.
-
Slowly add the dilute acetic acid dropwise to the waste solution. The reaction may be exothermic, so control the rate of addition to prevent excessive heat generation.
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding acid until the pH of the solution is neutral (approximately pH 7).
-
The neutralized solution must still be disposed of as hazardous waste through an approved waste disposal facility, as it may contain other hazardous components.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Aminopentan-2-one
Disclaimer: Information on the specific hazards and handling of 5-Aminopentan-2-one is limited. The following guidance is based on data for structurally similar compounds, such as 5-aminopentan-2-ol and 5-amino-1-pentanol. It is crucial to handle this chemical with extreme caution and to consult a qualified safety professional for a comprehensive risk assessment before use.
Researchers, scientists, and drug development professionals must prioritize safety when handling this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance with the following classifications:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[3] |
| Respiratory Irritation | - | May cause respiratory irritation[4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side-shields and face shield | Conforming to EN166 or equivalent. |
| Skin Protection | ||
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Splash protection. Materials to avoid: data not available. |
| Body Protection | Flame-retardant lab coat and appropriate protective clothing | To prevent skin contact. |
| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges | Where risk assessment shows air-purifying respirators are appropriate. |
Safe Handling and Storage Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Immediate medical attention is required.[2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediate medical attention is required. |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[2] |
Spill and Disposal Procedures
Proper containment and disposal are essential to prevent environmental contamination and ensure safety.
| Procedure Type | Instructions |
| Spill Response | Small Spills: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Collect in a suitable, closed container for disposal. Large Spills: Evacuate personnel. Ventilate the area. Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Waste Disposal | Dispose of contents/container to an approved waste disposal plant.[2] Waste is classified as hazardous. Disposal must be in accordance with local, state, and federal regulations. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
